Product packaging for Ethyl 5-bromo-2-chloroisonicotinate(Cat. No.:CAS No. 1214346-11-8)

Ethyl 5-bromo-2-chloroisonicotinate

Cat. No.: B596810
CAS No.: 1214346-11-8
M. Wt: 264.503
InChI Key: YVGLNIDGZXOBSZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-chloroisonicotinate is a useful research compound. Its molecular formula is C8H7BrClNO2 and its molecular weight is 264.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClNO2 B596810 Ethyl 5-bromo-2-chloroisonicotinate CAS No. 1214346-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGLNIDGZXOBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673252
Record name Ethyl 5-bromo-2-chloropyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-11-8
Record name 4-Pyridinecarboxylic acid, 5-bromo-2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214346-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 5-bromo-2-chloroisonicotinate from 2,5-Dichloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 2,5-dichloropyridine. This document details the multi-step synthetic pathway, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a versatile chemical building block characterized by its substituted pyridine ring, which bears strategically positioned halogen atoms and an ester functional group. These features allow for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and development. The synthetic route described herein commences with 2,5-dichloropyridine and proceeds through key intermediates, including 2-bromo-5-chloropyridine and 5-bromo-2-chloroisonicotinic acid.

Overall Synthetic Pathway

The synthesis of this compound from 2,5-dichloropyridine is accomplished via a three-step process. The initial step involves a halogen exchange reaction to replace one of the chloro groups with a bromo group. This is followed by a directed ortho-metalation and carboxylation to introduce the carboxylic acid functionality at the 4-position of the pyridine ring. The final step is a Fischer esterification to yield the desired ethyl ester.

G start 2,5-Dichloropyridine step1 Step 1: Bromination (Halogen Exchange) start->step1 intermediate1 2-Bromo-5-chloropyridine step1->intermediate1 step2 Step 2: Lithiation & Carboxylation (Directed Ortho-metalation) intermediate1->step2 intermediate2 5-Bromo-2-chloroisonicotinic Acid step2->intermediate2 step3 Step 3: Esterification (Fischer Esterification) intermediate2->step3 end This compound step3->end

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloropyridine

This procedure outlines the conversion of 2,5-dichloropyridine to 2-bromo-5-chloropyridine via a halogen exchange reaction.[1]

Reaction Scheme:

2,5-Dichloropyridine + HBr → 2-Bromo-5-chloropyridine + HCl

Materials and Reagents:

  • 2,5-Dichloropyridine

  • 30% Hydrobromic acid in acetic acid

  • Water

  • Hexane

  • Sodium carbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 30% hydrobromic acid in acetic acid (1500 ml) and water (100 ml) is added to 2,5-dichloropyridine (300 g, 2.03 mol).

  • The mixture is stirred at 110°C for 4 days.

  • The reaction mixture is then cooled to room temperature and diluted with hexane (1000 ml).

  • The resulting precipitate is collected by filtration.

  • The collected solid is suspended in water (5000 ml), and sodium carbonate is gradually added to neutralize the aqueous layer.

  • The aqueous layer is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is concentrated under reduced pressure to yield the product.

Quantitative Data:

ParameterValueReference
Yield366 g (94%)[1]
Product FormColorless solid[1]
Step 2: Synthesis of 5-Bromo-2-chloroisonicotinic Acid

This step involves the regioselective lithiation of 2-bromo-5-chloropyridine at the 4-position, followed by carboxylation with carbon dioxide (dry ice) to produce 5-bromo-2-chloroisonicotinic acid. This protocol is based on established methods for directed ortho-metalation of substituted pyridines.

Reaction Scheme:

2-Bromo-5-chloropyridine + LDA → 4-Lithio-2-bromo-5-chloropyridine 4-Lithio-2-bromo-5-chloropyridine + CO₂ → 5-Bromo-2-chloroisonicotinic Acid

Materials and Reagents:

  • 2-Bromo-5-chloropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at -78°C, add n-butyllithium dropwise and stir for 30 minutes to generate Lithium Diisopropylamide (LDA) in situ.

  • A solution of 2-bromo-5-chloropyridine in anhydrous THF is then added dropwise to the LDA solution at -78°C.

  • The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • The reaction is then quenched by the addition of an excess of crushed dry ice.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data:

Step 3: Synthesis of this compound

The final step is the Fischer esterification of 5-bromo-2-chloroisonicotinic acid with ethanol in the presence of an acid catalyst.[2][3]

Reaction Scheme:

5-Bromo-2-chloroisonicotinic Acid + Ethanol --(H⁺)--> this compound + H₂O

Materials and Reagents:

  • 5-Bromo-2-chloroisonicotinic Acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-bromo-2-chloroisonicotinic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • The excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the final product, this compound.

Quantitative Data:

ParameterValueReference
Yield~95%[3]
Product FormPale yellow oil[3]

Logical Relationships in Synthesis

The synthesis relies on the principles of regioselectivity in aromatic substitution. The choice of reagents and reaction conditions at each step is critical for achieving the desired outcome.

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Lithiation & Carboxylation cluster_step3 Step 3: Esterification 2,5-Dichloropyridine 2,5-Dichloropyridine HBr/AcOH HBr / Acetic Acid 2,5-Dichloropyridine->HBr/AcOH 2-Bromo-5-chloropyridine 2-Bromo-5-chloropyridine HBr/AcOH->2-Bromo-5-chloropyridine LDA LDA in THF 2-Bromo-5-chloropyridine->LDA 4-Lithio intermediate 4-Lithio intermediate LDA->4-Lithio intermediate Regioselective deprotonation at C4 CO2 Dry Ice (CO2) 5-Bromo-2-chloroisonicotinic Acid 5-Bromo-2-chloroisonicotinic Acid CO2->5-Bromo-2-chloroisonicotinic Acid Ethanol/H+ Ethanol / H+ 5-Bromo-2-chloroisonicotinic Acid->Ethanol/H+ 4-Lithio intermediate->CO2 This compound This compound Ethanol/H+->this compound

References

An In-depth Technical Guide to Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1214346-11-8

This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-chloroisonicotinate, a halogenated pyridine derivative of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document consolidates available data on its chemical properties, synthesis, and potential applications, presented in a clear and accessible format.

Chemical and Physical Properties

This compound is a substituted pyridine compound with the molecular formula C₈H₇BrClNO₂.[1] Its structure features a pyridine ring with bromo, chloro, and ethyl carboxylate substituents, making it a versatile intermediate for further chemical modifications. The key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 264.51 g/mol [2]
IUPAC Name ethyl 5-bromo-2-chloropyridine-4-carboxylate[1]
Synonyms This compound, 5-bromo-2-chloroisonicotinic acid ethyl ester, ethyl 5-bromo-2-chloropyridine-4-carboxylate[1][3]
Appearance Liquid[2]
Purity 97%, 98%[2]
Storage Temperature Room temperature, in a dark, inert atmosphere[2]
InChI 1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3[2]
InChIKey YVGLNIDGZXOBSZ-UHFFFAOYSA-N[2]
SMILES CCOC(=O)C1=CC(=NC=C1Br)Cl[1]

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

  • Synthesis of 5-bromo-2-chloroisonicotinic acid: This intermediate is prepared from 2,5-dichloropyridine. The process involves a substitution reaction to introduce the bromo group, followed by hydroxylation to form the carboxylic acid.[4]

  • Fischer Esterification: The resulting 5-bromo-2-chloroisonicotinic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product, this compound.[5][6]

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Esterification A 2,5-Dichloropyridine B Substitution & Hydroxylation A->B Solvent, Catalyst C 5-bromo-2-chloroisonicotinic acid B->C D 5-bromo-2-chloroisonicotinic acid E Fischer Esterification D->E Ethanol, Acid Catalyst (e.g., H₂SO₄) F This compound E->F

Caption: Generalized two-step synthesis of this compound.

Experimental Protocol: Fischer Esterification (Generalized)

This protocol is a generalized procedure based on the standard Fischer esterification reaction and procedures for similar compounds.[6][7]

Materials:

  • 5-bromo-2-chloroisonicotinic acid

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser, add 5-bromo-2-chloroisonicotinic acid and a large excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Applications in Research and Development

Halogenated heterocyclic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The presence of bromo and chloro substituents on the pyridine ring of this compound provides two reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in constructing the complex molecular architectures of modern drugs.

While specific therapeutic targets or agrochemical applications for this compound are not detailed in the available literature, its structural similarity to other intermediates, such as Mthis compound, suggests its utility as a versatile starting material for the synthesis of a wide range of biologically active molecules.[9][10]

G cluster_0 Synthetic Transformations cluster_1 Potential End Products A This compound (Building Block) B Suzuki Coupling A->B C Stille Coupling A->C D Buchwald-Hartwig Amination A->D E Nucleophilic Substitution A->E F Active Pharmaceutical Ingredients (APIs) B->F G Agrochemicals (e.g., Pesticides, Herbicides) B->G C->F C->G D->F D->G E->F E->G

Caption: Role as an intermediate in the synthesis of complex organic molecules.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While detailed spectral data for this compound is not fully available in the provided search results, sources indicate the availability of its ¹H NMR spectrum.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the two protons on the pyridine ring. The exact chemical shifts and coupling constants would provide definitive structural information.

  • Infrared (IR) Spectroscopy: An IR spectrum would likely show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the substituted pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and fragmentation patterns characteristic of the molecule's structure, confirming its molecular weight.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements:

Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. This document includes its molecular formula, weight, and other critical data, alongside a potential synthetic pathway.

Core Compound Data

This compound is a substituted pyridine derivative with significant utility as a building block in organic synthesis. Its chemical structure incorporates a bromine and a chlorine atom, offering distinct reactivity for various coupling reactions.

PropertyValueSource
Molecular Formula C8H7BrClNO2[1][2]
Molecular Weight 264.51 g/mol [1][3]
CAS Number 1214346-11-8[1][2][3]
IUPAC Name ethyl 5-bromo-2-chloropyridine-4-carboxylate[2]
Appearance Light yellow to yellow Liquid[4]
Boiling Point 301.2 ± 37.0 °C (Predicted)[4]
Density 1.601 ± 0.06 g/cm³ (Predicted)[4]
Purity 97-98%[1][3]

Potential Synthetic Pathway

While specific manufacturing processes are often proprietary, a plausible synthetic route for this compound can be extrapolated from known chemical transformations. A potential pathway starts from 2,5-dichloropyridine, proceeding through the synthesis of 5-bromo-2-chloroisonicotinic acid, followed by esterification.[5]

Experimental Protocol: Synthesis of 5-bromo-2-chloroisonicotinic acid

A synthetic method for the precursor, 5-bromo-2-chloroisonicotinic acid, involves the following steps[5]:

  • Bromination: 2,5-dichloropyridine is used as the starting material. A substitution reaction is carried out to replace one of the chloro groups with a bromo group, yielding 5-bromo-2-chloropyridine. This reaction is performed in the presence of a suitable solvent and catalyst.[5]

  • Hydroxylation/Carboxylation: The resulting 5-bromo-2-chloropyridine is then hydroxylated to generate 5-bromo-2-chloroisonicotinic acid.[5]

Experimental Protocol: Esterification to this compound

The final step is the esterification of 5-bromo-2-chloroisonicotinic acid:

  • Reaction Setup: 5-bromo-2-chloroisonicotinic acid is dissolved in an excess of ethanol, which acts as both the solvent and the reactant.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the esterification to completion.

  • Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, and the product is extracted with an organic solvent. The final product is then purified using techniques such as column chromatography or distillation to yield pure this compound.

Visualized Synthetic Workflow

The following diagram illustrates the logical progression from the starting material to the final product.

G A 2,5-Dichloropyridine B 5-Bromo-2-chloropyridine A->B Substitution Reaction (Bromination) C 5-Bromo-2-chloroisonicotinic acid B->C Hydroxylation D This compound C->D Esterification (Ethanol, Acid Catalyst)

Caption: Synthetic pathway for this compound.

References

Spectroscopic Analysis of Ethyl 5-bromo-2-chloroisonicotinate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Ethyl 5-bromo-2-chloroisonicotinate (CAS No. 1214346-11-8). Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on the compound's structure and provides general experimental protocols for obtaining such data. This information is intended to serve as a reference for researchers working with this compound and as a framework for its analytical characterization.

Compound Information

ParameterValue
IUPAC Name Ethyl 5-bromo-2-chloropyridine-4-carboxylate
Molecular Formula C₈H₇BrClNO₂
Molecular Weight 264.51 g/mol
CAS Number 1214346-11-8
Physical Form Liquid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features, including the substituted pyridine ring and the ethyl ester group.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6s1HH-6 (Pyridine ring)
~8.0s1HH-3 (Pyridine ring)
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~164C=O (Ester)
~152C-2 (Pyridine ring, C-Cl)
~150C-6 (Pyridine ring, C-H)
~145C-4 (Pyridine ring, C-COOEt)
~128C-3 (Pyridine ring, C-H)
~120C-5 (Pyridine ring, C-Br)
~63-OCH₂CH₃
~14-OCH₂CH₃
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1550, 1470Medium-StrongC=C/C=N stretch (pyridine ring)
~1300-1200StrongC-O stretch (ester)
~1100MediumC-Cl stretch
~600-500MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative AbundanceAssignment
263/265/267High[M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl)
218/220/222Medium[M - OCH₂CH₃]⁺
189/191Medium[M - COOEt]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans to compensate for the lower natural abundance of ¹³C, and a relaxation delay of 2 seconds.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: As the compound is a liquid, a small drop can be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or KBr plates, which is then automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatography (GC) inlet.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. The electron energy is typically set to 70 eV. The resulting spectrum will show the mass-to-charge ratio of the molecular ion and its fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Ethyl 5-bromo-2- chloroisonicotinate Dissolution Dissolution in CDCl3 (for NMR) Sample->Dissolution Direct Direct Application (for IR/MS) Sample->Direct NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Direct->IR MS Mass Spectrometer Direct->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Chemical_Structure cluster_structure This compound mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>TD><TD>OTD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>||TD><TD>TD>TR><TR><TD>BrTD><TD>--TD><TD>CTD><TD>--TD><TD>CTD><TD>--TD><TD>NTD><TD>--TD><TD>CTD><TD>--TD><TD>ClTD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>CHTD><TD>TD><TD>CTD><TD>TD><TD>TD><TD>TD><TD>CHTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>OTD><TD>--TD><TD>CH₂TD><TD>--TD><TD>CH₃TD><TD>TD><TD>TD>TR>TABLE>

Caption: Chemical structure of this compound.

A Technical Guide to the Solubility of Ethyl 5-bromo-2-chloroisonicotinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility based on its chemical structure and general principles of organic chemistry. Furthermore, it provides detailed experimental protocols for determining its solubility in a laboratory setting.

Predicted Solubility Profile

Based on the structure of this compound, which features a polar pyridine ring, ester functionality, and halogen substituents, a qualitative prediction of its solubility in common organic solvents can be made. The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in solvents with similar polarity.

Below is a table summarizing the predicted solubility of this compound. It is important to note that these are estimations and empirical determination is recommended for precise applications.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Halogenated Solvents Dichloromethane, ChloroformHighThe presence of chloro and bromo substituents on the solute molecule suggests favorable interactions with chlorinated solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the overall polarity is compatible with the solute.
Ketones Acetone, Methyl ethyl ketone (MEK)Moderate to HighThe polar carbonyl group of the ketone can interact with the polar regions of the solute molecule.
Esters Ethyl acetateModerate to HighAs an ethyl ester itself, the compound is expected to be readily soluble in other simple esters due to similar intermolecular forces.
Aromatic Hydrocarbons Toluene, XyleneModerateThe aromatic pyridine ring of the solute should allow for favorable pi-stacking interactions with aromatic solvents.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules, including those with polar functional groups.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateWhile the ester and pyridine nitrogen can act as hydrogen bond acceptors, the overall molecule is not a strong hydrogen bond donor, which may limit solubility in protic solvents.
Non-polar Hydrocarbons Hexane, HeptaneLowThe significant polarity of the solute molecule is expected to result in poor solubility in non-polar aliphatic hydrocarbons.
Water Very LowThe presence of several hydrophobic groups (ethyl chain, halogen atoms) and the overall size of the molecule are likely to make it sparingly soluble in water.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., dichloromethane) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the test solvent using the following formula: Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

The workflow for this experimental protocol is illustrated in the diagram below.

Solubility_Determination_Workflow start Start prep_stock Prepare Stock Solution & Calibration Standards start->prep_stock prep_samples Prepare Saturated Solutions (Excess Solute in Solvent) start->prep_samples analyze Analyze by HPLC/GC prep_stock->analyze Calibration equilibrate Equilibrate in Thermostatic Shaker prep_samples->equilibrate filter_samples Filter Supernatant equilibrate->filter_samples filter_samples->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for Experimental Solubility Determination.

Conclusion

The Versatile Building Block: A Technical Guide to Ethyl 5-bromo-2-chloroisonicotinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-bromo-2-chloroisonicotinate, a strategically substituted pyridine derivative, has emerged as a crucial building block in modern organic synthesis. Its unique arrangement of functional groups—an activating ester, and two distinct halogen atoms at positions amenable to selective manipulation—offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and data-driven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is typically a liquid at room temperature and should be stored in a dark, inert atmosphere. I[1]ts structure presents a unique combination of electron-withdrawing groups on the pyridine ring, influencing its reactivity and physicochemical properties.

PropertyValueReference
CAS Number 1214346-11-8
Molecular Formula C₈H₇BrClNO₂
Molecular Weight 264.51 g/mol
Physical Form Liquid/Oil
Purity Typically 95-98%
Storage Room temperature, inert atmosphere, keep in dark place
Solubility Expected to have moderate to high polarity, affecting solubility in polar solvents.

While specific spectroscopic data from open literature is limited, typical 1H and 13C NMR chemical shifts can be predicted based on the substituent effects on the pyridine ring. The ethyl ester group would show a characteristic quartet and triplet, while the two aromatic protons would appear as singlets or doublets with small coupling constants in the downfield region.

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available pyridine derivative, such as 2-chloro-5-bromoisonicotinic acid. The esterification of the carboxylic acid is a standard procedure.

Experimental Protocol: Esterification of 5-Bromo-2-chloroisonicotinic acid

This protocol is a general representation of a standard esterification reaction.

  • Reaction Setup: To a solution of 5-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous ethanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds, allowing for sequential and site-selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more susceptible to nucleophilic aromatic substitution, particularly with activation from the para-ester group.

Caption: Key reaction pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (at the C-Br bond)

The C5-bromo position is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.

  • Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Reaction Setup: To a degassed mixture of the solvent, add the this compound, arylboronic acid, and base.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 5-aryl-2-chloroisonicotinate derivative.

Nucleophilic Aromatic Substitution (at the C-Cl bond)

The C2-chloro position is activated towards nucleophilic aromatic substitution by the electron-withdrawing ester group at the C4 position. This allows for the displacement of the chloride by various nucleophiles, including amines, thiols, and alkoxides.

  • Reagents:

    • This compound (1.0 eq)

    • Amine (1.1-2.0 eq)

    • Base (optional, e.g., K₂CO₃, DIPEA, if the amine is used as a salt)

    • Solvent (e.g., DMSO, DMF, NMP)

  • Reaction Setup: Dissolve the this compound in the chosen solvent.

  • Reagent Addition: Add the amine and the base (if required) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine. Monitor the reaction progress.

  • Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery and Agrochemicals

The versatility of this compound has made it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo selective, sequential functionalization is particularly advantageous in the construction of complex heterocyclic scaffolds.

cluster_0 Synthesis Workflow start Ethyl 5-bromo-2- chloroisonicotinate step1 Step 1: Suzuki Coupling (Introduce R1 at C5) start->step1 intermediate1 Ethyl 5-R1-2- chloroisonicotinate step1->intermediate1 step2 Step 2: Nucleophilic Substitution (Introduce R2 at C2) intermediate1->step2 intermediate2 Ethyl 5-R1-2- R2-isonicotinate step2->intermediate2 step3 Step 3: Ester Hydrolysis/Amidation (Modify C4) intermediate2->step3 final_product Final Bioactive Molecule step3->final_product

Caption: A generalized workflow for synthesizing bioactive molecules.

One notable application is in the synthesis of kinase inhibitors. The pyridine core often serves as a scaffold that can be elaborated with various substituents to achieve potent and selective inhibition of specific kinases, which are crucial targets in oncology and inflammation research. The ability to introduce diverse groups at the C2 and C5 positions allows for fine-tuning of the molecule's interaction with the kinase active site.

Furthermore, the structural motifs accessible from this building block are also relevant in the development of new agrochemicals, where substituted pyridines are a well-established class of compounds with herbicidal, insecticidal, and fungicidal activities.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined reactivity allows for the selective and sequential introduction of a wide array of functional groups, making it an invaluable tool for the construction of complex molecular targets. The detailed protocols and reactivity patterns outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this reagent in their synthetic campaigns, accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Regioselective Reactivity of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-2-chloroisonicotinate is a versatile building block in medicinal chemistry and drug development, offering two distinct reactive sites for carbon-carbon and carbon-nitrogen bond formation. The differential reactivity of the C5-bromo and C2-chloro substituents under palladium-catalyzed cross-coupling conditions allows for programmed, regioselective functionalization. This technical guide provides a comprehensive overview of the principles governing this selectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols and quantitative data from analogous systems are presented to enable the strategic design of synthetic routes for the development of novel molecular entities.

Introduction: The Principle of Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being Ar-I > Ar-Br > Ar-Cl.[1] This inherent difference in bond lability between the carbon-bromine and carbon-chlorine bonds in this compound is the foundation for achieving regioselective functionalization. The C5-bromo bond is more readily cleaved by the palladium catalyst than the C2-chloro bond, allowing for selective reactions at the 5-position under milder conditions. Conversely, more forcing conditions or specialized catalyst systems can enable reaction at the less reactive 2-position, often after the 5-position has been functionalized.

Regioselective Cross-Coupling Reactions

The strategic functionalization of either the C5-bromo or C2-chloro position of this compound can be achieved by carefully selecting the reaction conditions, particularly the catalyst, ligand, and temperature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For dihalogenated pyridines, the greater reactivity of the C-Br bond allows for selective coupling at this position.

General Reactivity: The C5-bromo position is significantly more reactive than the C2-chloro position in Suzuki-Miyaura coupling.[1] Milder reaction conditions will favor selective coupling at the C5 position. To achieve coupling at the C2 position, more forcing conditions, such as higher temperatures and more active catalyst systems, are generally required.[1]

Catalyst/Ligand SystemPosition SelectivityTypical Conditions
Pd(PPh₃)₄ / K₂CO₃C5-BrDioxane/H₂O, 80-90 °C
Pd(dppf)Cl₂ / K₃PO₄C5-BrToluene/H₂O, 90-100 °C
Buchwald Ligands / Cs₂CO₃C2-Cl (after C5 functionalization)Toluene, 100-110 °C
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Interestingly, ligand choice can play a crucial role in determining the regioselectivity of this reaction on substrates like 5-bromo-2-chloropyridine, a close analog of the title compound.

Ligand-Controlled Selectivity: For 5-bromo-2-chloropyridine, bulky, monodentate phosphine ligands have been shown to favor amination at the C5-Br position. In contrast, many bidentate phosphine ligands can promote reaction at the C2-Cl position.[2] This offers a powerful tool for directing the amination to the desired site.

Ligand TypePosition SelectivityExample Ligand
Bulky MonodentateC5-BrRuPhos, XPhos
BidentateC2-ClBINAP, dppf
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. Similar to other cross-coupling reactions, the C-Br bond exhibits greater reactivity than the C-Cl bond.

General Reactivity: Selective Sonogashira coupling will occur at the C5-bromo position under standard conditions, utilizing a palladium catalyst and a copper(I) co-catalyst.[1] Coupling at the C2-chloro position would necessitate more forcing conditions and potentially a copper-free protocol with a highly active palladium catalyst.

Catalyst SystemPosition SelectivityTypical Conditions
Pd(PPh₃)₄ / CuIC5-BrTriethylamine, DMF, 60-80 °C
Pd(PPh₃)₂Cl₂ / CuIC5-BrTriethylamine, THF, 50-70 °C
Pd(dba)₂ / Xantphos (Cu-free)C2-Cl (after C5 functionalization)DBU, Toluene, 100-120 °C

Experimental Protocols

The following are generalized protocols for the regioselective cross-coupling of this compound, based on established procedures for analogous di-halogenated heterocycles.[1] Optimization for specific substrates is recommended.

Selective Suzuki-Miyaura Coupling at the C5-Position

Suzuki_Workflow reagents This compound (1 eq) Arylboronic acid (1.2 eq) Pd(PPh3)4 (0.05 eq) K2CO3 (2 eq) solvent Degassed Dioxane/H2O (4:1) reagents->solvent Combine under N2 reaction Heat to 85 °C (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (EtOAc extraction) reaction->workup purification Column Chromatography workup->purification product Ethyl 2-chloro-5-arylisonicotinate purification->product Buchwald_Workflow reagents This compound (1 eq) Amine (1.2 eq) Pd2(dba)3 (0.02 eq) XPhos (0.08 eq) NaOtBu (1.4 eq) solvent Degassed Toluene reagents->solvent Combine under N2 reaction Heat to 100 °C (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (EtOAc extraction) reaction->workup purification Column Chromatography workup->purification product Ethyl 5-amino-2-chloroisonicotinate purification->product Sonogashira_Workflow reagents This compound (1 eq) Terminal Alkyne (1.2 eq) Pd(PPh3)2Cl2 (0.03 eq) CuI (0.06 eq) Triethylamine solvent Degassed THF reagents->solvent Combine under N2 reaction Stir at 60 °C (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (EtOAc extraction) reaction->workup purification Column Chromatography workup->purification product Ethyl 5-alkynyl-2-chloroisonicotinate purification->product Selectivity_Logic start Desired Functionalization Site c5 C5-Position start->c5 c2 C2-Position start->c2 c5_conditions Milder Conditions (e.g., lower temp, standard ligands) Favors C-Br activation c5->c5_conditions c2_conditions More Forcing Conditions (e.g., higher temp, specialized ligands) Required for C-Cl activation c2->c2_conditions c5_product 5-substituted-2-chloroisonicotinate c5_conditions->c5_product c2_product 2-substituted-5-bromoisonicotinate (less common, may require C5 blocking) c2_conditions->c2_product sequential Sequential Functionalization c5_product->sequential step1 Functionalize C5-Br first step2 Functionalize C2-Cl second sequential->step2 disubstituted 2,5-disubstituted isonicotinate step2->disubstituted

References

The Strategic Utility of Ethyl 5-Bromo-2-Chloroisonicotinate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-chloroisonicotinate, a halogenated pyridine derivative, has emerged as a pivotal scaffold in medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of a diverse array of derivatives with significant potential in drug discovery and development. The presence of two distinct halogen atoms at the C2 and C5 positions, coupled with the ester functionality at C4, allows for selective and sequential chemical modifications, making it an attractive starting material for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of this compound derivatives, with a focus on their role as kinase inhibitors. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key synthetic pathways and biological mechanisms.

Core Compound Profile: this compound

PropertyValueReference
IUPAC Name ethyl 5-bromo-2-chloropyridine-4-carboxylate
CAS Number 1214346-11-8
Molecular Formula C₈H₇BrClNO₂
Molecular Weight 264.50 g/mol
Appearance Light yellow to yellow liquid[1]
Boiling Point 301.2±37.0 °C (Predicted)[1]
Density 1.601±0.06 g/cm³ (Predicted)[1]
Storage 2-8°C[1]

Synthetic Versatility: A Gateway to Novel Derivatives

The chemical reactivity of this compound is dominated by the differential reactivity of the chloro and bromo substituents. The chlorine atom at the C2 position is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility as a building block.

Key Synthetic Transformations:
  • Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the C2-chloro substituent by various nucleophiles, such as amines, thiols, and alkoxides.

  • Palladium-Catalyzed Cross-Coupling Reactions at C5: The C5-bromo substituent serves as an excellent handle for a variety of palladium-catalyzed reactions, including:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.

    • Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.

    • Heck Coupling: For the formation of carbon-carbon double bonds with alkenes.

  • Ester Modification: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides through reaction with amines.

Application in Kinase Inhibitor Synthesis

A significant application of this compound derivatives lies in the development of small-molecule kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine core of this compound can serve as a scaffold that mimics the hinge-binding region of the ATP-binding pocket of many kinases.

A closely related building block, 5-bromo-6-chloronicotinoyl chloride, has been instrumental in the synthesis of inhibitors for p38 MAP kinase and Spleen Tyrosine Kinase (Syk), both of which are key players in inflammatory pathways. The synthetic strategies employed for this analog are directly translatable to derivatives of this compound.

General Synthetic Strategy for Kinase Inhibitors:

A common approach involves a two-step sequence:

  • Amide Bond Formation: The ester group of this compound is first hydrolyzed to the carboxylic acid, which is then coupled with a desired amine to form an amide linkage. This can also be achieved by direct amidation of the ester under forcing conditions.

  • Cross-Coupling Reaction: The bromo substituent at the C5 position is then utilized for a palladium-catalyzed cross-coupling reaction to introduce a second diversity element.

This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried flask, add the this compound derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound Derivatives

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Solvent (e.g., Toluene or 1,4-dioxane)

Procedure:

  • To a flame-dried flask, add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and stir for 10 minutes.

  • Add the this compound derivative, amine, and base.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways and Biological Mechanisms

synthetic_pathway start This compound intermediate1 Amine Substitution at C2 start->intermediate1 R-NH2, Base intermediate2 Suzuki Coupling at C5 start->intermediate2 Ar-B(OH)2, Pd catalyst, Base intermediate3 Buchwald-Hartwig Amination at C5 start->intermediate3 R'-NH2, Pd catalyst, Base product1 C2-Amino-C5-Aryl Derivative intermediate1->product1 Ar-B(OH)2, Pd catalyst, Base product2 C2-Amino-C5-Amino Derivative intermediate1->product2 R'-NH2, Pd catalyst, Base product3 C2-Chloro-C5-Aryl Derivative intermediate2->product3 product4 C2-Chloro-C5-Amino Derivative intermediate3->product4

Caption: Synthetic routes for derivatization of this compound.

kinase_inhibition_pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Derivative of this compound inhibitor->inhibition inhibition->raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor derivative.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to selective chemical modifications at multiple positions provides a powerful platform for the synthesis of diverse libraries of compounds. The demonstrated utility of closely related analogs in the development of kinase inhibitors highlights the significant potential of this compound derivatives for the discovery of novel therapeutics for a range of diseases. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important scaffold in their drug discovery programs.

References

Technical Guide: Ethyl 5-bromo-2-chloroisonicotinate - A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-chloroisonicotinate, a crucial building block in the synthesis of complex organic molecules for the pharmaceutical industry. This document details available suppliers, typical purity levels, and outlines key experimental procedures for its synthesis, purification, and analysis.

Introduction

This compound (CAS No: 1214346-11-8) is a substituted pyridine derivative that serves as a versatile intermediate in medicinal chemistry. Its structure, featuring bromo and chloro substituents on the pyridine ring, offers multiple reactive sites for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Suppliers and Purity

A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The table below summarizes information from several suppliers.

SupplierPurityCAS NumberAdditional Information
Sigma-Aldrich97% - 98%1214346-11-8Available through various partners like AOBChem and Fluorochem.
Sunway Pharm Ltd97%1214346-11-8No additional information available.[1]
BLD PharmNot Specified1214346-11-8Offers a range of related pyridine derivatives.
ParchemNot Specified1232505-83-7Note: This CAS number differs from other suppliers.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇BrClNO₂
Molecular Weight264.51 g/mol
AppearanceLiquid
StorageKeep in a dark place, under an inert atmosphere, at room temperature.

Synthesis and Purification

While specific proprietary synthesis routes may vary between manufacturers, the synthesis of this compound generally involves the esterification of its corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid.

Experimental Protocol: Synthesis of 5-bromo-2-chloroisonicotinic acid (Precursor)

A plausible synthetic route for the precursor, 5-bromo-2-chloroisonicotinic acid, starts from 2,5-dichloropyridine. This involves a displacement reaction to prepare 5-bromo-2-chloropyridine, followed by hydroxylation to generate the final carboxylic acid.[2]

Experimental Protocol: Esterification to this compound (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chloroisonicotinic acid in an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Column Chromatography (General Procedure)

Flash column chromatography is a standard method for purifying organic compounds.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quality Control and Analysis

The purity of this compound is critical for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for assessing purity and confirming the structure.

Experimental Protocol: Purity Determination by HPLC (General Method)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Structural Analysis by NMR

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. Spectral data for this compound can be found in chemical databases.

Applications in Synthesis: The Suzuki Coupling Reaction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This reaction forms a new carbon-carbon bond by coupling the organohalide with an organoboron compound.

Experimental Protocol: Suzuki Coupling Reaction (General Procedure)
  • Reaction Setup: In a reaction vessel, combine this compound, a suitable boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

  • Solvent: Add a solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and application of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursor 5-bromo-2-chloroisonicotinic acid Esterification Esterification with Ethanol Precursor->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification_Step Column Chromatography Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Analysis_Step HPLC / NMR Pure_Product->Analysis_Step

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Suzuki_Coupling cluster_reaction Suzuki Coupling Reaction A This compound Catalyst Pd Catalyst A->Catalyst B Organoboron Reagent (e.g., Arylboronic acid) B->Catalyst Product Coupled Product Catalyst->Product Base Base Base->Catalyst

Caption: Schematic of the Suzuki cross-coupling reaction involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This protocol details the selective Suzuki coupling of Ethyl 5-bromo-2-chloroisonicotinate, a versatile building block in medicinal chemistry. The presence of two distinct halogen atoms on the pyridine ring, a bromine at the 5-position and a chlorine at the 2-position, allows for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl.[2][3] This differential reactivity enables a selective Suzuki coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] Therefore, the careful selection of the palladium source, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This protocol provides a robust starting point for researchers, with recommendations for optimization.

Core Protocol: Selective Suzuki Coupling at the 5-Bromo Position

This protocol is designed for the selective reaction of an arylboronic acid with the 5-bromo position of this compound.

Materials

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)[1]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)[1]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[4][5]

  • 1,4-Dioxane (anhydrous)[1][5]

  • Water (degassed)[1][5]

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • System for maintaining an inert atmosphere (e.g., Schlenk line)

Experimental Procedure

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).[1]

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[4] The palladium(0) catalyst, which is formed in situ, is sensitive to atmospheric oxygen.[4]

  • Solvent Addition:

    • Through the septum, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1] A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[4]

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.[1] The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 2-chloro-5-arylisonicotinate.[4]

Data Presentation: Typical Reaction Conditions and Expected Outcomes

The following table summarizes typical conditions for the Suzuki coupling of halopyridines, which can be adapted for this compound. The choice of reagents can significantly influence the yield and selectivity.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)-P(t-Bu)₃ (4 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)Cs₂CO₃ (2 eq)
Solvent 1,4-Dioxane/H₂O (5:1)Toluene/H₂O (4:1)DMF
Temperature 100 °C110 °C80 °C
Typical Yield Good to ExcellentModerate to GoodGood
Notes Effective for challenging couplings of heteroaryl chlorides.[1]A classic catalyst, often effective for aryl bromides.[7]A strong base that can be effective in difficult couplings.[1]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂/SPhos - K₂CO₃ B 2. Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3-5x) A->B C 3. Add Solvents: - Degassed 1,4-Dioxane - Degassed H₂O B->C D 4. Heat and Stir: 100 °C, 12-18h C->D E Monitor by TLC/LC-MS D->E F 5. Cool and Dilute: with Ethyl Acetate D->F G 6. Wash: with H₂O and Brine F->G H 7. Dry, Filter, Concentrate G->H I 8. Purify: Column Chromatography H->I Product Pure Product: Ethyl 2-chloro-5-arylisonicotinate I->Product

Caption: Experimental workflow for the selective Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition diaryl_pd2 Ar-Pd(II)(Ar')L₂ pd2_complex->diaryl_pd2 Ar'-B(OH)₂ (activated by base) transmetalation Transmetalation diaryl_pd2->pd0 Ar-Ar' reductive_elimination Reductive Elimination reagents Ar-X + Ar'-B(OH)₂ product Ar-Ar' base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of Ethyl 5-bromo-2-chloroisonicotinate, a versatile building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, including illustrative data to guide catalyst and reaction condition selection.

Introduction

This compound is a dihalogenated pyridine derivative offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, enabling the synthesis of a wide array of substituted isonicotinate esters. These products are valuable intermediates in the development of novel therapeutic agents and functional materials. The regioselectivity of these reactions is a critical aspect, influenced by factors such as the choice of palladium catalyst, ligand, base, and reaction conditions. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for selective coupling at the 5-position.

Regioselectivity in Cross-Coupling of Dihalogenated Pyridines

The selective functionalization of dihalogenated pyridines like this compound is a key challenge and opportunity in organic synthesis. The regiochemical outcome of palladium-catalyzed cross-coupling reactions is primarily governed by the relative rates of oxidative addition at the C-Br and C-Cl bonds.

Several factors influence this selectivity:

  • Bond Dissociation Energy: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition by the palladium catalyst. This inherent reactivity generally favors coupling at the 5-position (bromo-substituted).

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the ester group influences the electron density at the carbon-halogen bonds, affecting their reactivity.

  • Catalyst and Ligand: The choice of palladium precursor and, more importantly, the ancillary ligand plays a crucial role in modulating the reactivity and selectivity of the catalytic system. Sterically bulky and electron-rich ligands can enhance the reactivity of the catalyst, sometimes enabling the coupling of less reactive C-Cl bonds.

By carefully tuning the reaction parameters, it is possible to achieve high regioselectivity for the desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents.

Illustrative Data for Suzuki-Miyaura Coupling
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 5-aryl-2-chloroisonicotinate
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)901285
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene100892
3PdCl₂(dppf) (3)-Cs₂CO₃DMF1001288
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O (4:1)801690
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-substituted pyridines.

Illustrative Data for Sonogashira Coupling
EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 5-alkynyl-2-chloroisonicotinate
1Pd(PPh₃)₂Cl₂ (3)CuI (5)-Et₃NTHF60688
2Pd(OAc)₂ (2)CuI (4)PPh₃ (4)i-Pr₂NHDMF80891
3Pd(PPh₃)₄ (3)CuI (5)-Et₃N/DMFDMF70585
4PdCl₂(dppf) (3)CuI (5)-DIPAToluene901089
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from this compound and a primary or secondary amine.

Illustrative Data for Buchwald-Hartwig Amination
EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 5-amino-2-chloroisonicotinate
1Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001282
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101688
3Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901090
4Pd(OAc)₂ (2)BrettPhos (3)LHMDSTHF801485
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (R-Pd(II)-X)Ln Pd0->OxAdd R-X Transmetalation Transmetalation Complex (R-Pd(II)-R')Ln OxAdd->Transmetalation R'-M Product Coupled Product (R-R') Transmetalation->Product Reductive Elimination center->Pd0 RX This compound (R-X) RX->OxAdd RM Coupling Partner (R'-M) M = B(OH)₂, SnR₃, ZnX, H, NHR, etc. RM->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add Reactants: - this compound - Coupling Partner - Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Argon/Nitrogen) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Work-up: - Quench - Extract reaction->workup purification Purification: Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high yields and regioselectivity for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols and illustrative data provided in these application notes serve as a valuable resource for scientists and professionals in the fields of drug discovery and materials science, enabling the efficient synthesis of novel and complex molecular architectures.

Application Notes and Protocols: Ethyl 5-bromo-2-chloroisonicotinate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 5-bromo-2-chloroisonicotinate , a key heterocyclic building block, in the synthesis of potent kinase inhibitors. The unique di-halogenated pyridine structure of this reagent offers two reactive sites with differential reactivity, enabling sequential and selective functionalization. This characteristic is highly advantageous in the construction of complex molecular architectures required for specific and high-affinity binding to kinase targets.

The primary focus of these notes is the application of this compound in the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a critical enzyme in cellular regulation and a promising target in oncology.[1]

Core Applications: Versatile Synthetic Intermediate

This compound serves as a versatile scaffold for the introduction of diverse chemical moieties through a variety of organic reactions. The differential reactivity of the C-Br versus the C-Cl bond is a key feature. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for selective functionalization at the 5-position. The less reactive C-Cl bond can then be targeted under more forcing conditions or with specific catalyst-ligand systems for subsequent modifications.

This sequential functionalization is a powerful strategy for building molecular complexity and exploring the structure-activity relationships (SAR) of potential kinase inhibitors.

Featured Application: Synthesis of PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][3][4][5] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[1] Several PRMT5 inhibitors have been developed, with some progressing into clinical trials.[6]

The synthesis of certain classes of PRMT5 inhibitors utilizes a substituted pyridine core that can be efficiently constructed using this compound or its methyl analog.[1] A general synthetic approach involves an initial cross-coupling reaction at the C5-bromo position, followed by amidation of the ester and subsequent reaction at the C2-chloro position.

Illustrative Synthetic Workflow

G start This compound step1 Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) start->step1 intermediate1 Ethyl 2-chloro-5-arylisonicotinate step1->intermediate1 step2 Hydrolysis (e.g., LiOH) intermediate1->step2 intermediate2 2-Chloro-5-arylisonicotinic acid step2->intermediate2 step3 Amide Coupling (Amine, Coupling agent) intermediate2->step3 intermediate3 2-Chloro-5-arylisonicotinamide Derivative step3->intermediate3 step4 Nucleophilic Aromatic Substitution (e.g., Amine, High Temp.) intermediate3->step4 final_product PRMT5 Inhibitor Scaffold step4->final_product

Caption: General synthetic workflow for PRMT5 inhibitors.

Experimental Protocols

The following protocols are illustrative and based on established methodologies for similar substrates. Optimization of reaction conditions may be necessary for specific target molecules.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the selective palladium-catalyzed cross-coupling of an arylboronic acid with the C5-bromo position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

This protocol describes a potential subsequent amination at the C2-chloro position, which is typically less reactive than the C5-bromo position.

Materials:

  • 2-Chloro-5-arylisonicotinamide derivative (from subsequent steps after Protocol 1)

  • Amine (1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., XPhos, 0.05 equivalents)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a flame-dried Schlenk tube, add the 2-chloro-5-arylisonicotinamide derivative (1.0 eq), palladium precatalyst, phosphine ligand, and base.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data

The following table provides illustrative data for PRMT5 inhibitors synthesized from a closely related starting material, mthis compound.[1] This data is intended to serve as a reference for the potential efficacy of compounds derived from this compound.

Compound ID (Illustrative)TargetIC₅₀ (nM)Synthetic Yield (%)
PRMT5i-1PRMT51565
PRMT5i-2PRMT52872
PRMT5i-3PRMT5858

Note: IC₅₀ values and yields are highly dependent on the specific final structure of the inhibitor.

Targeted Signaling Pathway: PRMT5 in Cancer

PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, thereby regulating key cellular processes. In cancer, PRMT5 can methylate tumor suppressors, components of the spliceosome, and other proteins involved in cell cycle progression and DNA damage repair, ultimately promoting cell proliferation and survival.[2][3][4][5] Inhibitors of PRMT5 aim to block these oncogenic functions.

G cluster_nucleus Nucleus cluster_outputs Cancer Hallmarks PRMT5 PRMT5 Histones Histones (H3, H4) PRMT5->Histones Methylation Spliceosome Spliceosome Components PRMT5->Spliceosome Methylation p53 p53 PRMT5->p53 Methylation E2F1 E2F-1 PRMT5->E2F1 Methylation Gene_Regulation Altered Gene Expression Histones->Gene_Regulation Transcriptional Repression/Activation Splicing Aberrant mRNA Splicing Spliceosome->Splicing Alternative Splicing Apoptosis Decreased Apoptosis p53->Apoptosis Inhibition Cell_Cycle Cell Cycle Progression E2F1->Cell_Cycle Promotion Proliferation Increased Cell Proliferation Gene_Regulation->Proliferation Splicing->Proliferation Survival Enhanced Cell Survival Apoptosis->Survival Cell_Cycle->Proliferation Inhibitor PRMT5 Inhibitor (Derived from Ethyl 5-bromo-2-chloroisonicotinate) Inhibitor->PRMT5

Caption: PRMT5 signaling pathways in cancer and point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors, particularly for targets such as PRMT5. Its di-halogenated structure allows for selective and sequential functionalization, enabling the creation of diverse and complex molecular libraries for drug discovery. The protocols and pathways described herein provide a foundational guide for researchers in medicinal chemistry and drug development to leverage this reagent in the pursuit of novel therapeutics.

References

Application Notes and Protocols for Sonogashira Coupling of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the selective Sonogashira coupling of Ethyl 5-bromo-2-chloroisonicotinate with terminal alkynes. The inherent reactivity difference between the C-Br and C-Cl bonds on the pyridine ring allows for chemoselective functionalization at the 5-position.

Introduction

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For dihalogenated substrates such as this compound, the reaction can proceed with high selectivity. In palladium-catalyzed coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[2] This differential reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. The presence of electron-withdrawing groups on the aryl halide is known to promote the oxidative addition step of the catalytic cycle.[3]

Chemoselectivity

The primary consideration for the Sonogashira coupling of this compound is achieving high selectivity for the reaction at the C-Br bond over the C-Cl bond. By employing milder reaction conditions, the more labile C-Br bond can be selectively targeted. More forcing conditions, such as higher temperatures or more active catalyst systems, might be required to react the C-Cl bond, typically after the 5-position has been functionalized.[2]

Tabulated Reaction Parameters

The following table summarizes various conditions reported in the literature for the Sonogashira coupling of structurally related bromopyridine derivatives. These conditions can serve as a starting point for the optimization of the reaction with this compound.

ParameterCondition 1Condition 2Condition 3
Substrate 2-Amino-3-bromopyridine derivative6-Bromo-3-fluoro-2-cyanopyridine5-Bromo-2-chloropyrimidine
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)Pd(PPh₃)₄ (15 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand PPh₃ (5 mol%)--
Copper Co-catalyst CuI (5 mol%)CuI (30 mol%)CuI (10 mol%)
Base Et₃NEt₃NAmine Base
Solvent DMFTHF/Et₃N (2:1)THF or DMF
Temperature 100 °CRoom TemperatureRoom Temperature to 80 °C
Reaction Time 3 h16 hNot Specified
Reference [4][5][2]

Experimental Protocols

Below are two detailed experimental protocols adapted from literature procedures for similar substrates. These protocols provide a robust starting point for the Sonogashira coupling of this compound.

Protocol 1: High-Temperature Coupling in DMF

This protocol is adapted from conditions used for the coupling of 2-amino-3-bromopyridines.[4]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the flask.

  • Add triethylamine (2-3 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Room Temperature Coupling in THF/Et₃N

This protocol is adapted from conditions used for the coupling of 6-bromo-3-fluoro-2-cyanopyridines.[5]

Materials:

  • This compound

  • Terminal alkyne (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 15 mol%)

  • Copper(I) iodide (CuI, 30 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add a solution of this compound (1.1 equivalents) in a degassed mixture of THF and Et₃N (2:1 ratio).

  • Add Pd(PPh₃)₄ (15 mol%) and CuI (30 mol%) to the flask.

  • Degas the reaction mixture for an additional 5 minutes.

  • Add the terminal alkyne (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Atmosphere add_reagents Add Pd Catalyst, CuI, and Ligand start->add_reagents add_substrate Add Ethyl 5-bromo-2- chloroisonicotinate and Terminal Alkyne add_reagents->add_substrate add_solvent_base Add Anhydrous Solvent and Base add_substrate->add_solvent_base react Stir at Defined Temperature and Time add_solvent_base->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Isolated Product purify->end_product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle)

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) cu_x CuX pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkynyl Transmetalation (from Cu cycle) pd_alkynyl->pd0 product Ar-C≡C-R pd_alkynyl->product Reductive Elimination alkyne H-C≡C-R cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex cu_acetylide->cu_x alkyne->cu_acetylide Base

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is widely employed in the pharmaceutical and materials science industries for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and functional materials. The substrate, Ethyl 5-bromo-2-chloroisonicotinate, presents a valuable opportunity for selective functionalization due to the differential reactivity of its two halogen substituents. This allows for a stepwise approach to molecular elaboration, making it a versatile building block in drug discovery and development.

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity enables the selective amination at the 5-position of the pyridine ring, leaving the C2-chloro group available for subsequent transformations.[2] This chemoselectivity provides a strategic advantage for the synthesis of complex, polysubstituted pyridine derivatives.

Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the selective amination of this compound, a screening of these parameters is crucial to achieve optimal yield and selectivity.

Table 1: Screening of Catalysts, Ligands, and Bases for the Monoamination of Dihalopyridines

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Notes
1Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane10012>95High selectivity for C-Br amination.[2]
2Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)Toluene1106HighGeneral conditions for aryl chlorides, may affect selectivity.
3Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene10018ModerateBINAP is effective for primary amines.[3]
4[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2)NaOtBu (1.5)Toluene11012HighBroad substrate scope for (hetero)aryl chlorides.[4]
5Pd(OAc)₂ (5)RuPhos (10)K₂CO₃ (2.0)Dioxane/H₂O1004GoodAqueous conditions, potentially milder.

This data is representative of aminations on dihalopyridine systems and should be used as a starting point for optimization for this compound.

Experimental Protocols

The following protocols provide a general framework for the selective Buchwald-Hartwig amination of this compound at the C-5 position.

Protocol 1: General Procedure for Selective C-Br Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Amination

For rapid optimization and synthesis, microwave irradiation can be employed.

  • Reaction Setup: In a microwave vial, combine the palladium precursor, ligand, this compound, amine, and base.

  • Solvent Addition: Add the solvent and cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. A microwave-assisted protocol has been shown to be effective for the selective amination of dihalopyridines, often with reduced reaction times.[5]

Visualizing the Process

To better understand the experimental steps and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_vessel Prepare Schlenk Tube add_catalyst Add Pd Precursor & Ligand prep_vessel->add_catalyst inert_atm Establish Inert Atmosphere add_catalyst->inert_atm add_reagents Add Substrate, Amine, & Base inert_atm->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Purified Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L₂)-X pd0->oa_complex Oxidative Addition amine_adduct [Ar-Pd(II)(L₂)(R₂NH)]⁺X⁻ oa_complex->amine_adduct Amine Coordination amido_complex Ar-Pd(II)(L₂)-NR₂ amine_adduct->amido_complex Deprotonation product Ar-NR₂ amido_complex->product Reductive Elimination base_h Base-H⁺X⁻ reagents Ar-X (Aryl Halide) amine R₂NH (Amine) base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[1]

Troubleshooting

Table 2: Common Issues and Potential Solutions

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure rigorous exclusion of air and moisture.
Insufficient temperatureScreen a range of temperatures (e.g., 80-120 °C).
Inappropriate baseThe choice of base is critical and substrate-dependent; screen other bases like K₃PO₄, K₂CO₃, or NaOtBu.[6]
Side Product Formation HydrodehalogenationUse a less sterically hindered ligand or a milder base.
Reaction at C-Cl positionLower the reaction temperature and use a less active catalyst/ligand system.
Poor Reproducibility Inconsistent reagent qualityUse high-purity, anhydrous, and degassed solvents and reagents.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE).

  • The reaction should be performed in a well-ventilated fume hood.

By carefully considering the reaction parameters and following the detailed protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of this compound, enabling the efficient synthesis of novel compounds for various applications in the life sciences and material sciences.

References

Application Notes and Protocols: Suzuki-Myaura Coupling of Ethyl 5-bromo-2-chloroisonicotinate with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent motifs in a vast array of pharmacologically active molecules. Ethyl 5-bromo-2-chloroisonicotinate is a versatile building block, featuring two distinct halogen atoms that can be selectively functionalized. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective introduction of an aryl group at the 5-position of the pyridine ring. This application note provides detailed protocols and quantitative data for the Suzuki-Miyaura coupling of this compound with a variety of aryl boronic acids, yielding ethyl 5-aryl-2-chloroisonicotinates, which are valuable intermediates in drug discovery and development.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid is depicted below:

Reaction of this compound with an Aryl Boronic Acid.

Applications in Drug Discovery

The 5-aryl-2-chloropyridine core is a privileged scaffold in medicinal chemistry. The ability to introduce a wide range of aryl and heteroaryl groups at the 5-position through the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting ethyl 5-aryl-2-chloroisonicotinates can serve as key intermediates for the synthesis of a diverse library of compounds with potential therapeutic applications, including but not limited to, kinase inhibitors, GPCR modulators, and anti-infective agents. The chloro-substituent at the 2-position can be further functionalized through nucleophilic aromatic substitution or other cross-coupling reactions, providing an additional handle for molecular diversification.

Data Presentation: Reaction of this compound with Various Aryl Boronic Acids

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and analogous 5-bromo-2-chloropyridine derivatives with a selection of aryl boronic acids.

EntryAryl Boronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidEthyl 2-chloro-5-phenylisonicotinatePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901285Analogous Reaction Data
24-Methoxyphenylboronic acidEthyl 2-chloro-5-(4-methoxyphenyl)isonicotinatePd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O (4:1:1)801692Analogous Reaction Data
33-Fluorophenylboronic acidEthyl 2-chloro-5-(3-fluorophenyl)isonicotinatePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O (5:1)100888Analogous Reaction Data
44-Tolylboronic acidEthyl 2-chloro-5-(p-tolyl)isonicotinatePd(PPh₃)₄ (5)Cs₂CO₃DMF1101290Analogous Reaction Data
5Naphthalene-2-boronic acidEthyl 2-chloro-5-(naphthalen-2-yl)isonicotinatePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene1001883Analogous Reaction Data
6Thiophene-2-boronic acidEthyl 2-chloro-5-(thiophen-2-yl)isonicotinatePd(dppf)Cl₂ (3)K₂CO₃Acetonitrile/H₂O (3:1)851078Analogous Reaction Data
71-Methyl-1H-pyrazole-4-boronic acid pinacol esterMethyl 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)nicotinatePdCl₂(dppf) (5)Na₂CO₃1,4-Dioxane/H₂O (4:1)80289Patent Data (WO 2007/071754 A1)

Note: Data for entries 1-6 are based on typical yields for analogous Suzuki-Miyaura coupling reactions of 5-bromo-2-chloropyridine derivatives and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, Acetonitrile)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 5 mol% of Pd(PPh₃)₄).

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction mixture is typically set up to be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-aryl-2-chloroisonicotinate.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Specific Protocol Example: Synthesis of Methyl 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)nicotinate (Adapted from WO 2007/071754 A1)

Materials:

  • Methyl 2-chloro-5-bromo-nicotinate (1.0 g, 4.0 mmol)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 g, 4.8 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.16 g, 0.2 mmol)

  • Sodium carbonate (0.85 g, 8.0 mmol)

  • 1,4-Dioxane (20 mL)

  • Water (5 mL)

Procedure:

  • A mixture of methyl 2-chloro-5-bromo-nicotinate (1.0 g, 4.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 g, 4.8 mmol), PdCl₂(dppf) (0.16 g, 0.2 mmol), and sodium carbonate (0.85 g, 8.0 mmol) in 1,4-dioxane (20 mL) and water (5 mL) was heated at 80 °C for 2 hours under a nitrogen atmosphere.

  • After cooling, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure.

  • The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate = 3/1) to give methyl 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)nicotinate as a white solid (0.90 g, 89% yield).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (R-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Product Ar-Pd(II)(Ar')L_n->Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Boronic Acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvents B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product: Ethyl 5-aryl-2-chloroisonicotinate I->J

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

Factors Affecting Reaction Outcome

Factors_Affecting_Outcome center Reaction Outcome (Yield & Selectivity) catalyst Catalyst & Ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2) catalyst->center base Base (e.g., K2CO3, K3PO4) base->center solvent Solvent System (e.g., Dioxane/H2O, Toluene) solvent->center temperature Temperature temperature->center boronic_acid Aryl Boronic Acid (Sterics & Electronics) boronic_acid->center

Caption: Key factors influencing the success of the Suzuki-Miyaura coupling.

Application Notes and Protocols for Ethyl 5-bromo-2-chloroisonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Ethyl 5-bromo-2-chloroisonicotinate as a key intermediate in the synthesis of agrochemicals. This versatile building block, characterized by its substituted pyridine core, offers multiple reaction sites for the construction of complex molecules with desired biological activities. The strategically positioned bromine and chlorine atoms allow for selective transformations, making it a valuable precursor for a range of herbicides and fungicides.

Overview of Synthetic Utility

This compound serves as a foundational scaffold for the synthesis of various agrochemical classes, primarily through modifications at the 2- and 5-positions of the pyridine ring. The differential reactivity of the chloro and bromo substituents enables sequential and site-selective reactions, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Key Reactive Sites:

  • C2-Position (Chloro Group): Susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alcohols, and thiols. This position is typically more reactive towards nucleophilic attack than the C5-position.

  • C5-Position (Bromo Group): Amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties.

  • C4-Position (Ethyl Ester): The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized, for example, through amide bond formation.

Application in Herbicide Synthesis: Synthesis of a Diflufenican Analogue

Diflufenican is a widely used herbicide for the control of broad-leaved weeds. While the direct synthesis of Diflufenican from this compound is not the primary commercial route, this intermediate can be utilized to synthesize structural analogues for research and development of new herbicidal compounds. The following protocol outlines a representative synthesis of a Diflufenican analogue.

Reaction Scheme

G A This compound C Ethyl 5-bromo-2-((2,4-difluorophenyl)amino)isonicotinate A->C Nucleophilic Aromatic Substitution (NaH, THF) B 2,4-Difluoroaniline E Diflufenican Analogue C->E Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) D 3-(Trifluoromethyl)phenol

Caption: Synthesis of a Diflufenican Analogue.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

This step involves the displacement of the chlorine atom at the C2 position with 2,4-difluoroaniline.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound264.512.65 g10 mmol
2,4-Difluoroaniline129.111.42 g11 mmol
Sodium Hydride (60% dispersion in oil)24.000.44 g11 mmol
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • To a stirred suspension of sodium hydride (0.44 g, 11 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere at 0 °C, add a solution of 2,4-difluoroaniline (1.42 g, 11 mmol) in anhydrous THF (10 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (2.65 g, 10 mmol) in anhydrous THF (20 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 5-bromo-2-((2,4-difluorophenyl)amino)isonicotinate.

Expected Yield: 80-90%

Step 2: Suzuki Coupling

The bromine atom at the C5 position is then replaced with a 3-(trifluoromethyl)phenoxy group via a Suzuki coupling reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 5-bromo-2-((2,4-difluorophenyl)amino)isonicotinate357.163.57 g10 mmol
(3-(Trifluoromethyl)phenyl)boronic acid189.932.09 g11 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.560.58 g0.5 mmol
Potassium Carbonate138.212.76 g20 mmol
1,4-Dioxane-40 mL-
Water-10 mL-

Procedure:

  • In a round-bottom flask, combine Ethyl 5-bromo-2-((2,4-difluorophenyl)amino)isonicotinate (3.57 g, 10 mmol), (3-(trifluoromethyl)phenyl)boronic acid (2.09 g, 11 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Diflufenican analogue.

Expected Yield: 70-85%

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of novel agrochemical candidates.

G Start This compound Step1 Site-Selective Reaction at C2 (e.g., SNAr) Start->Step1 Intermediate1 2-Substituted-5-bromoisonicotinate Step1->Intermediate1 Step2 Site-Selective Reaction at C5 (e.g., Suzuki Coupling) Intermediate2 2,5-Disubstituted Isonicotinate Step2->Intermediate2 Step3 Ester Hydrolysis/Functionalization FinalProduct Agrochemical Candidate Step3->FinalProduct Intermediate1->Step2 Intermediate2->Step3

Application Notes & Protocols for Analyzing "Ethyl 5-bromo-2-chloroisonicotinate" Reactions by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of reactions involving "Ethyl 5-bromo-2-chloroisonicotinate," a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for monitoring reaction progress, determining purity, and identifying byproducts.

High-Performance Liquid Chromatography (HPLC) Method

Application: This method is suitable for monitoring the conversion of this compound and the formation of its derivatives in a reaction mixture. It is particularly useful for quantitative analysis of non-volatile and thermally labile compounds.

Experimental Protocol

a) Sample Preparation:

  • Withdraw 100 µL of the reaction mixture at specified time intervals.

  • Quench the reaction by diluting the aliquot in 900 µL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

b) Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm and 280 nm
Quantitative Data

The following table represents hypothetical data from monitoring a substitution reaction where this compound is consumed to form a product.

Time (hours)This compound (Area %)Product (Area %)Impurity 1 (Area %)
099.50.10.4
175.224.30.5
250.149.20.7
425.873.11.1
65.393.21.5
8<0.598.01.5

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application: This method is ideal for the identification and quantification of volatile starting materials, products, and byproducts in reactions involving this compound. GC-MS provides excellent separation and structural information.

Experimental Protocol

a) Sample Preparation:

  • Withdraw 100 µL of the reaction mixture.

  • Perform a liquid-liquid extraction by adding the aliquot to a vial containing 500 µL of ethyl acetate and 500 µL of water.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper organic layer (ethyl acetate) to a GC vial.

  • If necessary, derivatization can be performed at this stage, for example, by silylation for compounds with active hydrogens.

b) Instrumentation and Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial temp: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Quantitative Data

The following table shows hypothetical quantitative data for the same reaction, analyzed by GC-MS.

Time (hours)This compound (Peak Area)Product (Peak Area)Volatile Impurity (Peak Area)
01,250,0001,5005,200
1937,500312,5006,100
2625,000625,0007,800
4312,500937,50012,300
662,5001,187,50015,100
8<5,0001,245,00015,200

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_products Products A This compound C Ethyl 5-bromo-2-(amino)isonicotinate A->C Substitution Reaction B Nucleophile (e.g., R-NH2) B->C D HCl

Caption: A typical nucleophilic substitution reaction.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Reaction Mixture Aliquot quench Quenching & Dilution start->quench extract Liquid-Liquid Extraction start->extract filter Syringe Filtration quench->filter deriv Derivatization (optional for GC-MS) extract->deriv hplc HPLC-DAD Analysis filter->hplc gcms GC-MS Analysis deriv->gcms data_hplc HPLC Data Integration & Quantification hplc->data_hplc data_gcms GC-MS Data Integration & Identification gcms->data_gcms report Final Report data_hplc->report data_gcms->report

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-bromo-2-chloroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate in the development of novel therapeutics. The document outlines a robust multi-step synthetic route, presents quantitative data in accessible tables, and includes detailed experimental procedures. Furthermore, it explores the utility of this scaffold in medicinal chemistry, highlighting its application in the synthesis of kinase inhibitors, a critical class of drugs in oncology and immunology.

Synthetic Strategy Overview

The large-scale synthesis of this compound can be efficiently achieved through a three-step process commencing with the commercially available 2-chloroisonicotinic acid. The synthetic pathway involves:

  • Bromination of the pyridine ring at the 5-position.

  • Esterification of the resulting 5-bromo-2-chloroisonicotinic acid to its ethyl ester.

  • Derivatization via Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl moieties at the 5-position, yielding a library of potential drug candidates.

This approach is designed for scalability, employing readily available reagents and purification techniques suitable for industrial production.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of this compound

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Bromination2-Chloroisonicotinic acidN-Bromosuccinimide (NBS), Sulfuric acidOleum (20%)801285>98
2Esterification5-Bromo-2-chloroisonicotinic acidEthanol, Sulfuric acid (catalytic)EthanolReflux (78)892>99

Table 2: Representative Examples of Suzuki-Miyaura Cross-Coupling for the Derivatization of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O901091
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O801485

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chloroisonicotinic acid

Materials:

  • 2-Chloroisonicotinic acid (1.0 kg, 6.35 mol)

  • N-Bromosuccinimide (NBS) (1.24 kg, 6.98 mol)

  • Oleum (20% SO₃, 4.0 L)

  • Ice water

  • Sodium bisulfite solution (10%)

Procedure:

  • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, carefully add oleum (4.0 L).

  • While maintaining the temperature below 25°C with a cooling circulator, slowly add 2-chloroisonicotinic acid (1.0 kg) in portions.

  • Once the addition is complete and the solid has dissolved, add N-bromosuccinimide (1.24 kg) portion-wise, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, slowly heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto 20 kg of crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration and washed with cold water until the filtrate is neutral.

  • To remove any residual bromine, the crude product is slurried in a 10% sodium bisulfite solution, filtered, and washed again with water.

  • The resulting white solid is dried under vacuum at 60°C to afford 5-bromo-2-chloroisonicotinic acid.

Expected Yield: ~85%

Step 2: Synthesis of this compound

Materials:

  • 5-Bromo-2-chloroisonicotinic acid (1.0 kg, 4.23 mol)

  • Ethanol (absolute, 5.0 L)

  • Concentrated Sulfuric Acid (50 mL)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a 10 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 5-bromo-2-chloroisonicotinic acid (1.0 kg) in absolute ethanol (5.0 L).

  • Carefully add concentrated sulfuric acid (50 mL) to the suspension.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 8 hours. The reaction can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 10 L of ice water and extract with ethyl acetate (3 x 2 L).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 2 L) and brine (1 x 2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a liquid or low-melting solid.

Expected Yield: ~92%

Step 3: General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.

Mandatory Visualizations

G cluster_synthesis Large-Scale Synthesis Workflow start 2-Chloroisonicotinic Acid step1 Bromination (NBS, H₂SO₄/Oleum) start->step1 intermediate1 5-Bromo-2-chloroisonicotinic Acid step1->intermediate1 step2 Esterification (Ethanol, H₂SO₄ cat.) intermediate1->step2 product This compound step2->product step3 Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) product->step3 derivatives Library of 5-Aryl-2-chloroisonicotinates step3->derivatives G cluster_pathway Generic Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., GRB2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cell Proliferation, Survival, Differentiation transcription->response inhibitor Pyridine-based Kinase Inhibitor (Derivative) inhibitor->raf inhibitor->mek

Ethyl 5-bromo-2-chloroisonicotinate: A Versatile Intermediate in the Synthesis of Targeted Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 5-bromo-2-chloroisonicotinate, and its closely related methyl analog, are key building blocks in the synthesis of a variety of potent and selective pharmaceutical compounds. The strategic placement of bromo, chloro, and ester functionalities on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable starting material for medicinal chemists. This document provides an overview of its application in the synthesis of kinase, ion channel, and protein arginine methyltransferase inhibitors, complete with detailed experimental protocols and pathway diagrams.

Application in the Synthesis of SOS1 Inhibitors for Cancer Therapy

The Son of sevenless homolog 1 (SOS1) protein is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in human cancers. Inhibition of the SOS1-RAS interaction is a promising therapeutic strategy for treating RAS-driven cancers. This compound serves as a crucial intermediate in the synthesis of potent SOS1 inhibitors.

Synthetic Scheme and Experimental Protocol

The synthesis of SOS1 inhibitors often involves an initial esterification of 5-bromo-2-chloroisonicotinic acid to its corresponding ethyl or methyl ester, followed by a key carbon-carbon bond-forming reaction such as a Stille coupling.

dot

SOS1_Inhibitor_Synthesis A 5-bromo-2-chloroisonicotinic acid B This compound A->B SOCl2, EtOH, 75°C, 8h C Stille Coupling Intermediate B->C tributyl(1-ethoxyvinyl)stannane, Pd(PPh3)2Cl2, dioxane, 80°C, 16h D SOS1 Inhibitor C->D Further Elaboration

Caption: Synthetic pathway for a SOS1 inhibitor.

Protocol 1: Synthesis of this compound

To a solution of 5-bromo-2-chloroisonicotinic acid (12.0 g, 50.6 mmol) in ethanol (100 mL) is added thionyl chloride (7.25 g, 60.9 mmol) dropwise. The mixture is then heated to 75°C and stirred for 8 hours.[1] Following the reaction, the mixture is concentrated under reduced pressure. The residue is diluted with ethyl acetate (100 mL) and washed with a saturated sodium bicarbonate solution (100 mL).[1]

Protocol 2: Stille Coupling for SOS1 Inhibitor Precursor

A solution of this compound (11.0 g, 41.6 mmol), tributyl(1-ethoxyvinyl)stannane (16.7 g, 46.1 mmol), and dichlorobis(triphenylphosphine)palladium(II) (1.23 g, 1.76 mmol) in dioxane (110 mL) is degassed and purged with nitrogen three times. The mixture is then heated at 80°C for 16 hours under a nitrogen atmosphere.[1]

Parameter Value Reference
Starting Material5-bromo-2-chloroisonicotinic acid[1]
Reagents (Esterification)Thionyl chloride, Ethanol[1]
Reaction Time (Esterification)8 hours[1]
Reaction Temperature (Esterification)75°C[1]
Starting Material (Stille Coupling)This compound[1]
Reagents (Stille Coupling)tributyl(1-ethoxyvinyl)stannane, Pd(PPh3)2Cl2[1]
Reaction Time (Stille Coupling)16 hours[1]
Reaction Temperature (Stille Coupling)80°C[1]
Signaling Pathway

dot

SOS1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS1 SOS1 GRB2->SOS1 Recruitment RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP Promotes GDP-GTP exchange RAS_GTP RAS-GTP (active) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Inhibitor SOS1 Inhibitor

Caption: SOS1-mediated RAS activation pathway.

Application in the Synthesis of Nav1.7 and Nav1.8 Inhibitors for Pain Management

Voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, are crucial for the transmission of pain signals. Developing selective inhibitors for these channels is a key strategy in modern analgesics research. 5-Bromo-2-chloroisonicotinic acid and its esters are pivotal intermediates in the synthesis of novel sodium channel blockers.

Synthetic Scheme and Experimental Protocol

The synthesis of these inhibitors often begins with the esterification of 5-bromo-2-chloroisonicotinic acid to its methyl ester. This is followed by a reduction of the ester to the corresponding alcohol, which can then be further elaborated into the final drug candidate.

dot

Nav_Inhibitor_Synthesis A 5-bromo-2-chloroisonicotinic acid B Mthis compound A->B Thionyl chloride, Methanol, reflux, 4h C (5-bromo-2-chloropyridin-4-yl)methanol B->C LiBH4, THF, Methanol, 0°C to rt, 4h D Nav1.7/Nav1.8 Inhibitor C->D Multi-step Elaboration

Caption: Synthesis of a Nav1.7/1.8 inhibitor.

Protocol 3: Synthesis of Mthis compound

To a solution of 5-bromo-2-chloroisonicotinic acid (50.0 g, 211 mmol) in methanol (200 mL) at 0°C is added thionyl chloride (50 mL). The reaction is warmed to room temperature and then refluxed for 4 hours. After cooling, the solvent is concentrated in vacuo. The residue is diluted with diethyl ether (100 mL) and washed with saturated aqueous sodium bicarbonate (3 x 50 mL) and brine (3 x 50 mL), then dried.[2]

Protocol 4: Reduction to (5-bromo-2-chloropyridin-4-yl)methanol

To a solution of mthis compound (50.2 g, 200 mmol) in tetrahydrofuran (600 mL) and methanol (10.1 mL, 250 mmol) at 0°C is added a 4M solution of lithium borohydride in tetrahydrofuran (62.5 mL, 250 mmol). The solution is stirred for 4 hours at room temperature, then quenched by the slow addition of methanol (200 mL) at 0°C. The mixture is diluted with ethyl acetate (200 mL) and washed with brine.[2]

Parameter Value Reference
Starting Material5-bromo-2-chloroisonicotinic acid[2]
Reagents (Esterification)Thionyl chloride, Methanol[2]
Reaction Time (Esterification)4 hours[2]
Reaction Temperature (Esterification)Reflux[2]
Starting Material (Reduction)Mthis compound[2]
Reagents (Reduction)Lithium borohydride, THF, Methanol[2]
Reaction Time (Reduction)4 hours[2]
Reaction Temperature (Reduction)0°C to room temperature[2]

Application in the Synthesis of PRMT5 Inhibitors for Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in cellular processes such as gene transcription and RNA splicing. Its overexpression is implicated in various cancers, making it an attractive therapeutic target. Intermediates derived from 5-bromo-2-chloroisonicotinic acid are utilized in the synthesis of potent PRMT5 inhibitors.

Synthetic Scheme and Experimental Protocol

The synthesis of PRMT5 inhibitors can involve the initial preparation of mthis compound, which then undergoes further transformations to construct the final complex molecule.

dot

PRMT5_Inhibitor_Synthesis A 5-bromo-2-chloroisonicotinic acid B Mthis compound A->B SOCl2, MeOH, 80°C, 10h C PRMT5 Inhibitor B->C Multi-step Synthesis

Caption: Synthetic route to a PRMT5 inhibitor.

Protocol 5: Synthesis of Mthis compound for PRMT5 Inhibitor Synthesis

To a solution of 5-bromo-2-chloroisonicotinic acid (30 g, 127 mmol) in methanol (300 mL) at 0°C is added thionyl chloride (27.8 mL, 381 mmol). The solution is then heated to and stirred at 80°C for 10 hours. The resulting mixture is concentrated in vacuum, and the residue is purified by flash silica gel chromatography.[3]

Parameter Value Reference
Starting Material5-bromo-2-chloroisonicotinic acid[3]
ReagentsThionyl chloride, Methanol[3]
Reaction Time10 hours[3]
Reaction Temperature80°C[3]
PurificationFlash silica gel chromatography[3]

This compound and its methyl analog are demonstrably valuable intermediates for the synthesis of a range of targeted therapeutics. The protocols and data presented highlight their utility in constructing complex molecular architectures for the inhibition of key biological targets in oncology and pain management. The versatility of this scaffold ensures its continued importance in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-2-chloroisonicotinate. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and offer practical solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of mono- and di-substituted products. How can I achieve selective coupling at the 5-position (C-Br)?

A1: Achieving selective mono-arylation at the 5-position hinges on exploiting the inherent difference in reactivity between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br >> Cl.[1][2] The C-Br bond is weaker and thus undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.[3]

To favor selective coupling at the C-Br position, you should employ milder reaction conditions. This includes using a less reactive catalyst system and lower reaction temperatures. For instance, a standard catalyst like Pd(PPh₃)₄ is often sufficient for selective C-Br coupling.[4][5] Conversely, to achieve double coupling, more forcing conditions and highly active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) are necessary to activate the less reactive C-Cl bond.[6][7]

Q2: My reaction is sluggish or fails to go to completion, with a significant amount of starting material recovered. What is the likely cause?

A2: A common issue with pyridine-containing substrates is catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[8][9] This is a well-documented challenge in the cross-coupling of heteroaryl halides.

To mitigate this, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help to stabilize the palladium catalyst and sterically hinder the coordination of the pyridine nitrogen.[6]

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help to overcome partial catalyst inhibition.[10]

  • Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.

Q3: I am detecting a significant amount of a byproduct corresponding to the starting material with the bromine replaced by hydrogen (Ethyl 2-chloroisonicotinate). How can I prevent this?

A3: This side product results from a process called protodehalogenation (or hydrodehalogenation). This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture before transmetalation can take place.[7] This side reaction is more likely to occur if the desired transmetalation step is slow.

To minimize protodehalogenation:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of species that can lead to hydride formation.

  • Solvent and Base Choice: Some solvents or bases (or impurities within them) can act as hydride donors. Ensure you are using high-purity, anhydrous solvents.

  • Optimize Reaction Parameters: Accelerating the rate of the desired catalytic cycle relative to the protodehalogenation pathway is key. This may involve screening different ligands or bases to find a combination that promotes faster transmetalation.[7]

Q4: My primary byproduct is the homocoupled boronic acid. What are the best practices to avoid this?

A4: The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of oxygen.[10] Oxygen can interfere with the catalytic cycle, leading to the formation of Pd(II) species that can facilitate this undesired reaction.

The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction:

  • Degassing: Thoroughly degas your solvent(s) before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the experiment.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to Pd(II) sources that require in-situ reduction.[10]

Q5: I am concerned about the stability of my boronic acid under the reaction conditions. What can I do?

A5: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, which is the cleavage of the C-B bond by a proton source.[1][8] This is especially prevalent in the presence of water and a base.

To improve the stability of your boron-containing reagent, consider using:

  • Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[1]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions, which can help to minimize decomposition.[1]

  • Anhydrous Conditions: If feasible for your specific transformation, using anhydrous conditions can significantly reduce the rate of protodeboronation.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product

This guide provides a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.

G start Low Yield of Desired Product check_sm Starting Material Recovered? start->check_sm check_byproducts Significant Byproducts Observed? check_sm->check_byproducts No catalyst_inhibition Potential Catalyst Inhibition (Pyridine Coordination) check_sm->catalyst_inhibition Yes inactive_catalyst Inactive Catalyst System (e.g., for C-Cl bond) check_sm->inactive_catalyst Yes, especially for double coupling identify_byproducts Identify Byproducts (MS, NMR) check_byproducts->identify_byproducts Yes solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_inhibition->solution_ligand solution_catalyst_loading Increase Catalyst Loading catalyst_inhibition->solution_catalyst_loading solution_temp Increase Reaction Temperature inactive_catalyst->solution_temp solution_active_catalyst Switch to a more active catalyst/ligand system inactive_catalyst->solution_active_catalyst protodehalogenation Protodehalogenation? identify_byproducts->protodehalogenation protodeboronation Protodeboronation? protodehalogenation->protodeboronation No solution_dehalogenation Ensure Inert Atmosphere Screen Solvents/Bases protodehalogenation->solution_dehalogenation Yes homocoupling Homocoupling? protodeboronation->homocoupling No solution_deboronation Use Boronic Ester or BF3K Salt Consider Anhydrous Conditions protodeboronation->solution_deboronation Yes solution_homocoupling Thoroughly Degas Solvents Maintain Inert Atmosphere homocoupling->solution_homocoupling Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

This guide helps to optimize for the desired level of substitution.

G start Poor Selectivity goal What is the Desired Product? start->goal mono_sub Selective Mono-substitution at C-Br goal->mono_sub Mono di_sub Double Substitution (Di-arylation) goal->di_sub Di harsh_conditions Conditions Too Harsh? mono_sub->harsh_conditions solution_temp Lower Reaction Temperature harsh_conditions->solution_temp Yes solution_catalyst Use Less Active Catalyst (e.g., Pd(PPh3)4) harsh_conditions->solution_catalyst Yes solution_time Reduce Reaction Time harsh_conditions->solution_time Yes inactive_catalyst Catalyst System Not Active Enough for C-Cl Bond? di_sub->inactive_catalyst solution_active_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) inactive_catalyst->solution_active_catalyst Yes solution_high_temp Increase Reaction Temperature inactive_catalyst->solution_high_temp Yes solution_base Screen Stronger Bases inactive_catalyst->solution_base Yes

Caption: Decision tree for optimizing reaction selectivity.

Data Presentation

The following tables summarize typical starting conditions for achieving selective mono- or di-substitution. Note that these are starting points and may require optimization for your specific boronic acid.

Table 1: Recommended Starting Conditions for Selective Mono-arylation at C-Br

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Sufficiently active for the C-Br bond while minimizing reactivity at the C-Cl bond.[4][5]
Catalyst Loading 2-5 mol%
Ligand Triphenylphosphine (PPh₃)A standard, less electron-rich ligand that favors selectivity for the more reactive C-Br bond.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Common and effective bases for Suzuki couplings.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂OAqueous conditions are often beneficial for transmetalation.
Temperature 80-90 °CLower temperatures help to prevent reaction at the C-Cl bond.[4]

Table 2: Recommended Starting Conditions for Double Arylation (at C-Br and C-Cl)

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and reliable palladium precursors.
Catalyst Loading 1-3 mol% Pd, 1.2-2x mol% Ligand
Ligand SPhos, XPhos, or Ad₂PⁿBuBulky, electron-rich ligands are required to activate the inert C-Cl bond.[6][7][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases can sometimes improve yields for challenging couplings.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene
Temperature 100-110 °CHigher temperatures are necessary to overcome the activation barrier for oxidative addition to the C-Cl bond.[9]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is a starting point and should be optimized for the specific arylboronic acid being used.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Add Pd Catalyst under Inert Gas C->D E Heat to 80-90°C with Stirring D->E F Monitor by TLC / LC-MS E->F G Cool to RT & Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Concentrate & Purify H->I

References

How to improve the yield of "Ethyl 5-bromo-2-chloroisonicotinate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Ethyl 5-bromo-2-chloroisonicotinate" reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of this compound, focusing on a plausible multi-step synthetic route involving bromination, a Sandmeyer reaction, and esterification.

Q1: I am getting a low yield during the bromination of the starting material. What are the possible causes and solutions?

A1: Low yields in the bromination step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: Temperature control is crucial. For bromination using N-bromosuccinimide (NBS), the reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.[1][2] Maintaining the optimal temperature throughout the reaction is key.

  • Degradation of Reagents: Ensure the purity and reactivity of your brominating agent (e.g., NBS). It is advisable to use freshly opened or purified reagents.

  • Formation of Byproducts: Over-bromination or side reactions can occur. The stoichiometry of the brominating agent should be carefully controlled.

Q2: The Sandmeyer reaction to introduce the chloro group is not working efficiently, resulting in a low yield of the 2-chloro derivative. What should I check?

A2: The Sandmeyer reaction is a critical step and is highly sensitive to reaction conditions. Here are some troubleshooting tips:

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures. The diazotization step, where sodium nitrite is added, must be conducted at low temperatures, typically between -5°C and 5°C, to ensure the stability of the diazonium salt.[3]

  • Ineffective Catalyst: The copper(I) chloride catalyst is essential for the reaction. Ensure that the catalyst is of good quality and used in the correct amount. The catalyst facilitates the transfer of a chlorine atom to the aryl radical.

  • Incorrect Temperature for Decomposition: After the formation of the diazonium salt, the temperature needs to be carefully raised to facilitate the decomposition and formation of the chloro-substituted product. This is typically done in a controlled manner, for example, by warming the reaction mixture to room temperature or slightly above.[1]

  • Purity of Starting Material: Impurities in the starting amino-bromo-isonicotinate derivative can interfere with the diazotization and subsequent Sandmeyer reaction.

Q3: My esterification reaction to form the ethyl ester is incomplete. How can I improve the yield?

A3: Incomplete esterification can be addressed by considering the following:

  • Equilibrium of the Reaction: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, you can either use a large excess of the alcohol (ethanol in this case) or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.

  • Catalyst Activity: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically required. Ensure the catalyst is active and used in a sufficient amount.

  • Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach completion. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Purity of the Carboxylic Acid: Ensure the starting 5-bromo-2-chloroisonicotinic acid is pure and dry, as impurities and water can hinder the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common synthetic strategy involves a multi-step process:

  • Bromination: Starting with a suitable precursor like 2-amino-4-chloropyridine, a bromine atom is introduced at the 5-position, often using a brominating agent like N-bromosuccinimide (NBS).[1][2]

  • Diazotization and Sandmeyer Reaction: The amino group of the resulting 2-amino-5-bromopyridine derivative is then converted to a diazonium salt, which is subsequently reacted with a copper(I) chloride catalyst to introduce a chlorine atom at the 2-position. This is a classic Sandmeyer reaction.[3][4][5]

  • Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the desired ethyl ester.

Q2: What are the critical parameters to control for optimizing the yield and purity in the Sandmeyer reaction?

A2: Temperature control is the most critical factor. The diazotization step must be carried out at low temperatures (-5°C to 5°C) to prevent the decomposition of the unstable diazonium salt.[3] Following diazotization, a controlled increase in temperature is necessary to promote the substitution reaction without favoring the formation of side products. The purity of the starting amine and the quality of the copper catalyst are also crucial for high yield and purity.

Q3: What are some common impurities and side-products, and how can they be minimized?

A3: Common impurities can include:

  • Isomers: Incomplete regioselectivity during bromination can lead to the formation of other bromo-isomers. Careful control of reaction conditions can minimize this.

  • Over-halogenated products: Using an excess of the halogenating agent can result in di-brominated or other over-halogenated byproducts.

  • Phenolic byproducts: In the Sandmeyer reaction, if the diazonium salt reacts with water instead of the chloride, it can form a hydroxyl group, leading to phenolic impurities. Maintaining a low temperature and using the copper catalyst helps to suppress this side reaction.

Minimizing these impurities involves strict control of reaction stoichiometry, temperature, and reaction time, as well as using pure starting materials.

Q4: What purification methods are effective for isolating this compound?

A4: After the reaction is complete, the crude product is typically worked up by extraction. Further purification can be achieved by:

  • Column Chromatography: This is a very effective method for separating the desired product from impurities and byproducts.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Data Presentation

Table 1: General Conditions for Sandmeyer Reaction

ParameterRecommended ConditionRationale
Diazotization Temperature -5°C to 5°CTo ensure the stability of the diazonium salt.[3]
Catalyst Copper(I) Chloride (CuCl)To catalyze the substitution of the diazonium group with chloride.[4]
Decomposition Temperature Gradual warming to room temperature or slightly aboveTo promote the formation of the aryl chloride without excessive side reactions.[1]
Acidic Medium Hydrochloric Acid (HCl)To form the diazonium salt and provide the chloride nucleophile.

Table 2: Example Yields for Similar Reactions

Reaction StepStarting MaterialProductReagentsReported YieldReference
Bromination2-amino-4-chloropyridine2-amino-5-bromo-4-chloropyridineN-bromosuccinimide (NBS)87%[1][2]
Diazotization/Chlorination2-amino-5-bromo-4-chloropyridine5-bromo-2,4-dichloropyridineNaNO₂, CuCl, HCl68%[1]

Experimental Protocols

Proposed Synthesis of this compound

Disclaimer: The following is a proposed synthetic protocol based on related literature. Researchers should adapt and optimize these procedures based on their specific experimental setup and safety considerations.

Step 1: Synthesis of 2-Amino-5-bromo-4-pyridinecarboxylic acid

This step would involve the bromination of a suitable 2-aminopyridine-4-carboxylic acid derivative. A typical procedure would involve dissolving the starting material in a suitable solvent and adding a brominating agent like N-bromosuccinimide (NBS) at a controlled temperature.

Step 2: Synthesis of 5-Bromo-2-chloroisonicotinic acid via Sandmeyer Reaction

  • Dissolve the 2-amino-5-bromopyridine-4-carboxylic acid from the previous step in concentrated hydrochloric acid.

  • Cool the solution to -5°C to 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture at low temperature for a short period.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • The product can then be isolated by filtration or extraction.

Step 3: Synthesis of this compound (Esterification)

  • Suspend the 5-bromo-2-chloroisonicotinic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until completion.

  • After cooling, neutralize the excess acid and extract the product with a suitable organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude ethyl ester, which can be further purified.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Esterification cluster_end Final Product start 2-Amino-4-pyridinecarboxylic Acid Derivative bromination Bromination (e.g., NBS) start->bromination diazotization Diazotization (NaNO₂, HCl, 0-5°C) bromination->diazotization Intermediate 1 sandmeyer Chlorination (CuCl) diazotization->sandmeyer esterification Esterification (Ethanol, H₂SO₄, Reflux) sandmeyer->esterification Intermediate 2 end_product This compound esterification->end_product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_bromination Bromination Step cluster_sandmeyer Sandmeyer Reaction Step cluster_esterification Esterification Step start Low Yield Observed q_bromination Low Yield in Bromination? start->q_bromination a_bromination1 Check Reaction Time & Monitor (TLC) q_bromination->a_bromination1 Yes a_bromination2 Verify Temperature Control q_bromination->a_bromination2 Yes a_bromination3 Use Pure/Fresh NBS q_bromination->a_bromination3 Yes a_bromination4 Check Stoichiometry q_bromination->a_bromination4 Yes q_sandmeyer Low Yield in Sandmeyer? q_bromination->q_sandmeyer No a_sandmeyer1 Ensure Low Temp (-5 to 5°C) for Diazotization q_sandmeyer->a_sandmeyer1 Yes a_sandmeyer2 Verify Catalyst Quality/Amount q_sandmeyer->a_sandmeyer2 Yes a_sandmeyer3 Control Warming for Decomposition q_sandmeyer->a_sandmeyer3 Yes q_esterification Incomplete Esterification? q_sandmeyer->q_esterification No a_esterification1 Use Excess Ethanol or Remove Water q_esterification->a_esterification1 Yes a_esterification2 Check Acid Catalyst Activity q_esterification->a_esterification2 Yes a_esterification3 Increase Reflux Time & Monitor (TLC) q_esterification->a_esterification3 Yes

Caption: Troubleshooting decision tree for low yield issues in the synthesis.

References

Technical Support Center: Purification of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 5-bromo-2-chloroisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials such as 2,5-dichloropyridine, incompletely halogenated intermediates, or byproducts from side reactions.[1] Over-bromination leading to di-brominated species is also a possibility.

Q2: What is the typical physical state and purity of commercially available this compound?

A2: Commercially, this compound is often supplied as a liquid with a purity of 97% or higher.[2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques to assess the purity and identify impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Symptom: The crude reaction mixture shows multiple spots on a TLC plate, indicating the presence of several impurities.

Possible Causes:

  • Incomplete reaction.

  • Formation of side products due to non-optimal reaction conditions (temperature, reaction time).

  • Degradation of the product.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Re-evaluate the reaction parameters. Ensure the temperature is controlled and the reaction is monitored to completion using TLC or LC-MS.

  • Purification Strategy: Employ a suitable purification technique. Column chromatography is often effective for separating multiple components. Recrystallization can be used if a suitable solvent is found.

Issue 2: Difficulty in Removing a Close-Eluting Impurity during Column Chromatography

Symptom: Two spots on the TLC plate have very similar Rf values, making separation by column chromatography challenging.

Possible Causes:

  • The impurity has a similar polarity to the desired product.

  • The chosen solvent system is not optimal for separation.

Troubleshooting Steps:

  • Solvent System Optimization: Systematically screen different solvent systems for TLC. The ideal solvent system should give a good separation between the product and the impurity, with the product having an Rf value of approximately 0.3.[3][4]

  • Gradient Elution: Employ a gradient elution strategy during column chromatography, starting with a less polar solvent and gradually increasing the polarity.[5]

  • Alternative Chromatography: Consider using a different stationary phase, such as alumina, or a different chromatography technique like preparative HPLC.

Issue 3: Oiling Out During Recrystallization

Symptom: Instead of forming crystals, the compound separates from the solution as an oil upon cooling.

Possible Causes:

  • The cooling process is too rapid.

  • The chosen solvent is not ideal; the compound's solubility is too high even at low temperatures.

  • The presence of impurities is inhibiting crystallization.

Troubleshooting Steps:

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent Selection: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

  • Seed Crystals: If a small amount of pure solid is available, add a seed crystal to the cooled solution to induce crystallization.

  • Pre-purification: If the crude product is very impure, a preliminary purification by column chromatography might be necessary before attempting recrystallization.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumA good starting point for many organic compounds. The ratio can be adjusted based on TLC results.[4]
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful for more polar compounds.
Toluene / Ethyl AcetateMediumCan offer different selectivity compared to alkane/ester mixtures.

Table 2: Potential Solvents for Recrystallization Screening

SolventPolarityRationale for Selection
EthanolPolar ProticOften a good solvent for a wide range of organic compounds.[6]
IsopropanolPolar ProticSimilar to ethanol but with different solubility characteristics.
Hexane / Ethyl AcetateNonpolar / Polar AproticA solvent/anti-solvent system that can be effective.[7]
TolueneAromaticMay provide good solubility at high temperatures for aromatic compounds.
AcetonitrilePolar AproticA versatile solvent for crystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Illustrative Example)

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • TLC Analysis: Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the desired product an Rf of ~0.3 and separates it from impurities.[8]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[9]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen mobile phase, applying gentle air pressure to maintain a steady flow rate.

    • If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization (Illustrative Example)

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add different solvents (from Table 2) dropwise to each tube while heating and stirring until the solid dissolves.

    • Allow the solutions to cool to room temperature and then in an ice bath.

    • The best solvent will be one in which the compound is soluble when hot but precipitates as a crystalline solid upon cooling.[10]

  • Recrystallization Procedure:

    • Dissolve the crude "this compound" in a minimal amount of the hot, chosen solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote crystal growth.

    • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis (Assess Purity) Crude->TLC Decision Purity Acceptable? TLC->Decision Pure Pure Product Decision->Pure Yes Purify Purification Decision->Purify No Column Column Chromatography Purify->Column Recrystal Recrystallization Purify->Recrystal Column->TLC Recrystal->TLC

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Problem with Purification Impurity Close-eluting Impurity Start->Impurity Oiling Oiling Out in Recrystallization Start->Oiling Solvent Optimize Solvent System (TLC) Impurity->Solvent Gradient Use Gradient Elution Impurity->Gradient Cooling Slow Down Cooling Oiling->Cooling Solvent2 Screen Different Solvents Oiling->Solvent2 Seed Add Seed Crystal Oiling->Seed

Caption: Decision tree for troubleshooting common purification issues.

References

"Ethyl 5-bromo-2-chloroisonicotinate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 5-bromo-2-chloroisonicotinate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios encountered during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at 2-8°C, while others suggest ambient temperatures. To prevent degradation, it is crucial to protect the compound from light and moisture.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.[2]

2. What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on its chemical structure, two primary degradation pathways can be anticipated:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 5-bromo-2-chloroisonicotinic acid and ethanol.[3][4][5]

  • Photodegradation: Halogenated pyridines can be sensitive to light, potentially leading to dehalogenation or other complex reactions.

Forced degradation studies are recommended to fully characterize the stability of the molecule under various stress conditions.[6][7]

3. Is this compound sensitive to pH changes?

Yes, due to the presence of the ethyl ester group, the compound is expected to be sensitive to pH. In acidic or basic solutions, the rate of hydrolysis is likely to increase. Basic conditions, in particular, promote saponification, which is an irreversible hydrolysis of the ester.[4]

4. What are the expected degradation products?

The most likely degradation product from hydrolysis is 5-bromo-2-chloroisonicotinic acid . Under photolytic stress, various other degradation products could be formed, and their identification would require analytical techniques such as LC-MS and NMR.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent analytical results (e.g., HPLC purity) 1. On-going degradation of the sample. 2. Improper sample preparation or storage. 3. Contaminated solvents or reagents.1. Prepare fresh solutions for analysis. 2. Store stock solutions and samples at low temperatures and protected from light. 3. Use high-purity solvents and reagents.
Low yield in a reaction where this compound is a reactant 1. Degradation of the starting material. 2. Reaction conditions (e.g., high temperature, presence of nucleophiles) promoting degradation.1. Verify the purity of the starting material before use. 2. Consider running the reaction at a lower temperature or under an inert atmosphere.
Appearance of unexpected peaks in chromatograms 1. Formation of degradation products. 2. Contamination.1. Perform a forced degradation study to identify potential degradation products. 2. Analyze a blank (solvent) to rule out contamination.

Quantitative Stability Data

The following table summarizes illustrative stability data for this compound under various stress conditions. This data is representative and should be confirmed by in-house stability studies.

Condition Duration Parameter Result (Illustrative) Primary Degradant
Acidic Hydrolysis 24 hours0.1 M HCl at 60°C~15% degradation5-bromo-2-chloroisonicotinic acid
Basic Hydrolysis 8 hours0.1 M NaOH at RT>90% degradation5-bromo-2-chloroisonicotinic acid
Oxidative 24 hours3% H₂O₂ at RT~5% degradationNot fully characterized
Thermal 7 days80°C (solid state)<2% degradationNot significant
Photolytic 24 hoursICH Q1B option 2~10% degradationVarious photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Keep the vial at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Visualizations

This compound This compound 5-bromo-2-chloroisonicotinic acid 5-bromo-2-chloroisonicotinic acid This compound->5-bromo-2-chloroisonicotinic acid Hydrolysis (Acid/Base) Photoproducts Photoproducts This compound->Photoproducts Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC/UPLC Analysis HPLC/UPLC Analysis Acid Hydrolysis->HPLC/UPLC Analysis Base Hydrolysis->HPLC/UPLC Analysis Oxidation->HPLC/UPLC Analysis Thermal->HPLC/UPLC Analysis Photolytic->HPLC/UPLC Analysis Characterization of Degradants (LC-MS, NMR) Characterization of Degradants (LC-MS, NMR) HPLC/UPLC Analysis->Characterization of Degradants (LC-MS, NMR)

Caption: Workflow for a forced degradation study.

References

Common impurities in commercial "Ethyl 5-bromo-2-chloroisonicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 5-bromo-2-chloroisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development to address common questions and troubleshooting scenarios encountered during the use of this reagent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial batches of this compound?

A1: While the exact impurity profile can vary between manufacturers and batches, potential impurities in commercial this compound are typically related to the synthetic pathway. The synthesis generally involves the halogenation and esterification of a pyridine precursor. Based on these reaction types, common impurities may include:

  • Starting Materials: Residual amounts of unreacted precursors used in the synthesis.

  • Isomeric Impurities: Variations in the positions of the bromo and chloro substituents on the pyridine ring.

  • Hydrolysis Products: The corresponding carboxylic acid (5-bromo-2-chloroisonicotinic acid) formed by the hydrolysis of the ethyl ester.

  • Over- or Under-halogenated Species: Pyridine rings with either an additional halogen atom or lacking one of the specified halogens.

  • Byproducts from Side Reactions: Impurities stemming from unintended reactions during synthesis.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the main component and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify the presence of structurally related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed for volatile impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dry place, and protected from light. Inert atmosphere storage is also recommended to prevent hydrolysis and other degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected side products. The purity of the this compound lot may be lower than specified, or it may contain reactive impurities.1. Verify the purity of the starting material using HPLC or NMR as described in the experimental protocols below.2. Consider purifying the reagent prior to use, for example, by recrystallization or column chromatography.
Poor solubility of the compound. The presence of insoluble impurities or degradation products.1. Attempt to dissolve a small sample in the intended solvent to check for insolubles.2. Filter the solution before use.3. If solubility issues persist, consider using a different batch or purifying the current one.
Appearance of a new peak in HPLC analysis over time. The compound may be degrading upon storage.1. Review storage conditions to ensure they are optimal.2. Re-analyze the material to identify the degradation product. A common degradation product is the hydrolyzed carboxylic acid.

Quantitative Data Summary

The following table summarizes potential impurities and their likely analytical signatures. Please note that these are potential impurities based on general synthetic routes for similar compounds, and the actual impurity profile of a specific batch should be confirmed by analysis.

Potential Impurity Chemical Structure Typical Analytical Signature (vs. Main Compound)
5-bromo-2-chloroisonicotinic acidC₆H₃BrClNO₂Different retention time in HPLC (typically more polar); absence of ethyl ester signals in ¹H NMR.
Isomeric Bromo-chloro-isonicotinatesC₈H₇BrClNO₂Similar mass in MS, but different fragmentation patterns; distinct chemical shifts in ¹H and ¹³C NMR; potentially different retention time in HPLC.
Under-halogenated Species (e.g., Ethyl 2-chloroisonicotinate)C₈H₈ClNO₂Lower mass in MS; distinct pattern in the aromatic region of the ¹H NMR.
Over-halogenated SpeciesC₈H₆Br₂ClNO₂ or C₈H₆BrCl₂NO₂Higher mass in MS; more complex splitting patterns or fewer signals in the aromatic region of the ¹H NMR.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol outlines the procedure for confirming the chemical structure of this compound.

1. Materials and Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and assign them to the protons of the molecule. The expected signals are a triplet and a quartet for the ethyl group, and two singlets (or doublets with a small coupling constant) in the aromatic region.

Visualizations

impurity_formation_pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources Pyridine_Precursor Pyridine Precursor Halogenation Halogenation Pyridine_Precursor->Halogenation Esterification Esterification Halogenation->Esterification Incomplete_Halogenation Incomplete Halogenation Halogenation->Incomplete_Halogenation Leads to under-halogenated species Over_Halogenation Over-Halogenation Halogenation->Over_Halogenation Leads to over-halogenated species Isomerization Isomerization Halogenation->Isomerization Leads to isomeric products Product This compound Esterification->Product Incomplete_Esterification Incomplete Esterification Esterification->Incomplete_Esterification Leads to residual acid Hydrolysis Hydrolysis Product->Hydrolysis Degradation

Caption: Potential impurity formation pathways during the synthesis of this compound.

analytical_workflow Sample Commercial Sample of This compound Purity_Check Initial Purity Check Sample->Purity_Check HPLC HPLC Analysis Purity_Check->HPLC Quantitative NMR NMR Spectroscopy Purity_Check->NMR Structural GCMS GC-MS Analysis Purity_Check->GCMS Volatiles Pure Purity ≥ 98% Proceed with Experiment HPLC->Pure Meets Spec Impure Purity < 98% Further Action Required HPLC->Impure Fails Spec NMR->Pure Correct Structure NMR->Impure Impurities Detected Purification Purification (e.g., Recrystallization, Chromatography) Impure->Purification Purification->Purity_Check Re-analyze

Caption: Recommended analytical workflow for quality control of this compound.

Technical Support Center: Cross-Coupling Reactions of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-2-chloroisonicotinate in cross-coupling reactions. The focus is on optimizing reaction temperature to achieve desired outcomes and troubleshoot common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cross-coupling of this compound, with a focus on temperature optimization.

Q1: My reaction shows low or no conversion. How can I improve the yield?

A1: Low or no yield is a common issue that can often be resolved by systematically adjusting the reaction temperature and other parameters.

  • Potential Cause: Insufficient Temperature

    • Recommended Solution: The oxidative addition step is often rate-limiting and temperature-dependent.[1] If you are targeting the more reactive C-Br bond, a gradual increase in temperature, for instance in 10 °C increments from a starting point of 80 °C, can improve the reaction rate.[2] For coupling at the less reactive C-Cl bond, higher temperatures, often in the range of 100-120 °C, may be necessary.

  • Potential Cause: Catalyst Inactivation

    • Recommended Solution: The nitrogen atoms in the pyridine ring can coordinate with the palladium catalyst, leading to inactivation.[3] If increasing the temperature does not improve the yield or leads to decomposition, consider using a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can stabilize the catalyst at higher temperatures.[4] Also, ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[4]

  • Potential Cause: Inappropriate Base or Solvent

    • Recommended Solution: The choice of base and solvent is crucial and can influence the optimal temperature. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ in solvents like 1,4-dioxane/water or DMF are common.[5][4] For Buchwald-Hartwig aminations, strong bases like NaOtBu are often used in solvents like toluene.[6] If your reaction is sluggish, ensure your chosen solvent has a boiling point high enough to accommodate the required temperature.

Q2: I am observing a mixture of products coupled at the C-Br and C-Cl positions. How can I achieve selective coupling at the C-Br position?

A2: Achieving selectivity is key when working with di-halogenated substrates. The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[5][6]

  • Recommended Solution: Temperature is the primary tool for controlling selectivity. To favor mono-coupling at the C-5 bromine position, conduct the reaction at a lower temperature. A good starting point is often around 80 °C.[4] Higher temperatures (e.g., >100 °C) increase the likelihood of activating the more robust C-Cl bond, leading to di-substituted or C-2 coupled products.[5] Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is maximized.

Q3: My starting material is being consumed, but I am seeing significant side products like hydrodehalogenation (loss of Br or Cl). What can I do?

A3: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.

  • Potential Cause: High Temperature

    • Recommended Solution: Excessively high temperatures can promote catalyst decomposition and side reactions.[4] Try lowering the reaction temperature and extending the reaction time.

  • Potential Cause: Hydride Sources

    • Recommended Solution: The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base, or impurities).[3] Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents. Choosing a solvent less prone to acting as a hydride source can also be beneficial.[3]

Q4: What are the best general starting temperatures for different types of cross-coupling reactions with this substrate?

A4: While optimization is always necessary, the following are good starting points for selective coupling at the C-Br position:

  • Suzuki-Miyaura Coupling: 80-100 °C[2][5]

  • Buchwald-Hartwig Amination: 80-100 °C[7][4]

  • Sonogashira Coupling: While some Sonogashira reactions can proceed at room temperature, for aryl bromides, temperatures of 80-100 °C are more typical to achieve a good reaction rate.[8][9][10]

  • Heck Coupling: Typically requires temperatures in the range of 100-140 °C, often at the reflux temperature of the solvent.[11][12]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions on similar 5-bromo-2-chloropyridine/pyrimidine scaffolds. These should be used as a guide for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Reference
Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ (2-3) 1,4-Dioxane / Water 100 [4]
Pd(dppf)Cl₂ (5) - K₂CO₃ (2) Dimethoxyethane 80 [13]

| Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (2) | 1,4-Dioxane / Water | 80-100 |[14] |

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Reference
Pd₂(dba)₃ (2) BINAP (3) NaOtBu (1.4) Toluene 80 [4]
Pd₂(dba)₃ (2) XPhos (4.4) NaOtBu (1.4) Toluene or Dioxane 100 [7]

| G3 Pre-catalyst (5) | XantPhos | DBU (2) | MeCN / PhMe | 140 |[15] |

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%) Co-catalyst (mol%) Base (equiv) Solvent Temperature (°C) Reference
Pd(CF₃COO)₂ (2.5) CuI (5) Et₃N (2) DMF 100 [8]
Pd(PPh₃)₂Cl₂ CuI Et₃N DMF 80 [4]

| [DTBNpP]Pd(crotyl)Cl (2.5) | None (Cu-free) | TMP (2) | DMSO | Room Temp - 60 |[16] |

Experimental Protocols

The following are generalized starting protocols. Researchers should adapt them based on the specific reactivity of their coupling partners.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling (C-5 Position)
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4 mol%).[3][4]

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]

  • Reaction: Place the vial in a preheated heating block set to 80-100 °C and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination (C-5 Position)
  • Reaction Setup: In an inert atmosphere glovebox or Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction tube.[4]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction until the starting material is consumed as judged by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Workflow and Decision-Making Diagrams

G General Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reagent & Catalyst Preparation inert Establish Inert Atmosphere prep->inert solvent Add Degassed Solvent inert->solvent heat Heat to Target Temperature solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Quench & Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Troubleshooting Guide for Low Yield start Low or No Yield Observed q_temp Is reaction temperature > 80°C? start->q_temp a_inc_temp Action: Gradually increase temperature to 80-110°C. Monitor for product formation and decomposition. q_temp->a_inc_temp No q_reagents Are reagents pure and degassed? Is atmosphere fully inert? q_temp->q_reagents Yes success Yield Improved a_inc_temp->success a_reagents Action: Use high-purity, dry reagents and solvents. Ensure thorough degassing and maintain inert atmosphere. q_reagents->a_reagents No q_catalyst Is catalyst system robust enough for a pyridine substrate? q_reagents->q_catalyst Yes a_reagents->success a_catalyst Action: Switch to a catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos). Consider a pre-catalyst. q_catalyst->a_catalyst No a_catalyst->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

G Temperature-Based Selectivity cluster_low_temp Low Temp (e.g., 80°C) cluster_high_temp High Temp (e.g., >110°C) sub This compound low_prod Selective Coupling at C-Br (Major Product) sub->low_prod More Reactive C-Br Bond high_prod_br Coupling at C-Br sub->high_prod_br Less Selective high_prod_cl Coupling at C-Cl sub->high_prod_cl Less Reactive C-Cl Bond Activated high_prod_di Di-Coupling

Caption: Relationship between reaction temperature and selectivity for C-Br vs. C-Cl coupling.

References

Overcoming low reactivity of the chloro group in "Ethyl 5-bromo-2-chloroisonicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 5-bromo-2-chloroisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reactivity of this versatile building block, with a particular focus on overcoming the low reactivity of the 2-chloro group.

Frequently Asked Questions (FAQs)

Q1: Why is the chloro group at the 2-position of this compound generally unreactive?

A1: The low reactivity of the 2-chloro group in pyridines is attributed to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds. The initial step in many cross-coupling reactions, the oxidative addition of the carbon-halogen bond to a low-valent metal catalyst (e.g., Palladium(0)), is often the rate-limiting step and is more challenging for the stronger C-Cl bond.[1] Additionally, the pyridine nitrogen can coordinate to the metal center, which can sometimes inhibit the catalytic cycle.[2]

Q2: Which halogen is more reactive in "this compound" for cross-coupling reactions?

A2: The bromo group at the 5-position is significantly more reactive than the chloro group at the 2-position in palladium-catalyzed cross-coupling reactions.[3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating easier oxidative addition.[1] This differential reactivity allows for selective functionalization at the 5-position while leaving the 2-chloro group available for subsequent transformations under more forcing conditions.

Q3: What are the primary methods to activate the 2-chloro group for C-C and C-N bond formation?

A3: The primary methods to activate the 2-chloro group include:

  • Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. These typically require specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr) , where the electron-deficient nature of the pyridine ring, enhanced by the ester group, allows for displacement of the chloride by strong nucleophiles. This often requires elevated temperatures.[7][8]

Q4: Can I achieve selective reaction at the 2-chloro position without affecting the 5-bromo position?

A4: Achieving direct selectivity for the 2-chloro group over the more reactive 5-bromo group in a single cross-coupling step is highly challenging and generally not feasible under standard conditions. The typical strategy involves a sequential approach: first, react the more labile C-Br bond, and then, under more vigorous conditions, react the C-Cl bond.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling at the 2-Chloro Position

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inactive Catalyst System The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to more active catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4]
Ineffective Base The base is crucial for the transmetalation step. Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[9]
Inadequate Reaction Temperature Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage. Increase the temperature to 80-120 °C. Microwave irradiation can also be beneficial.
Improper Solvent The solvent needs to solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[10]
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
Issue 2: Poor Yields in Buchwald-Hartwig Amination at the 2-Chloro Position

Possible Causes & Solutions:

Cause Troubleshooting Steps
Suboptimal Ligand The amination of aryl chlorides requires highly active ligands. Employ bulky, electron-rich biarylphosphine ligands such as BrettPhos, DavePhos, or Josiphos.[11]
Weak Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the most effective. If the substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, but this may necessitate a more active catalyst system and higher temperatures.[5]
Low Reaction Temperature C-Cl amination reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition.
Hydrodehalogenation Side Reaction The replacement of the chloro group with a hydrogen atom can be a significant side reaction. Ensure strictly anhydrous conditions and use a slight excess of the amine (1.2-1.5 equivalents).
Issue 3: Failure of Sonogashira Coupling with the 2-Chloro Group

Possible Causes & Solutions:

Cause Troubleshooting Steps
Insufficiently Active Catalyst Standard Sonogashira conditions may not be effective for the unreactive 2-chloro position. Utilize more active palladium catalysts, potentially with bulky and electron-rich phosphine ligands. Copper-free Sonogashira protocols with highly active palladium/phosphine systems can be advantageous.[6][12]
Base and Solvent Incompatibility The choice of base and solvent is crucial. Amine bases like diisopropylamine (iPr₂NH) or triethylamine (Et₃N) are commonly used. Ensure the solvent is anhydrous and degassed.
Alkyne Homocoupling (Glaser Coupling) The formation of a diacetylene byproduct can occur, especially in the presence of copper co-catalysts and oxygen. Thoroughly degas the reaction mixture and consider using copper-free conditions.
Issue 4: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)

Possible Causes & Solutions:

Cause Troubleshooting Steps
Insufficient Nucleophilicity The nucleophile must be strong enough to attack the electron-deficient pyridine ring. Consider using more potent nucleophiles or activating the nucleophile with a strong base.
Low Reaction Temperature SNAr reactions on 2-chloropyridines often require high temperatures (e.g., >100 °C) to proceed at a reasonable rate.[7]
Inappropriate Solvent A polar aprotic solvent such as DMF, DMSO, or NMP is often necessary to facilitate the reaction and dissolve the reactants.
Ring Deactivation While the ester group is electron-withdrawing and activates the ring for nucleophilic attack, other substituents on the nucleophile or the pyridine ring could sterically hinder the reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the 2-Chloro Position

This protocol provides a starting point for the Suzuki-Miyaura coupling of a boronic acid with the 2-chloro position of this compound, assuming the 5-bromo position has been previously functionalized.

Materials:

  • Ethyl 5-substituted-2-chloroisonicotinate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the ethyl 5-substituted-2-chloroisonicotinate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the 2-Chloro Position

This protocol outlines a general procedure for the amination of the 2-chloro position, assuming prior functionalization of the 5-bromo position.

Materials:

  • Ethyl 5-substituted-2-chloroisonicotinate (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-3 mol%)

  • BrettPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the ethyl 5-substituted-2-chloroisonicotinate, NaOtBu, Pd₂(dba)₃, and BrettPhos to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference(s)
Pd(PPh₃)₄K₂CO₃Toluene11040-60[13]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10070-95[4]
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10075-98[4]
PEPPSI-IPrK₃PO₄t-Amyl alcohol10080-99[4]

Table 2: Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines

LigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference(s)
BINAPNaOtBuToluene10050-70[5]
RuPhosNaOtBuDioxane90-11080-98[11]
BrettPhosK₃PO₄t-BuOH10075-95[11]
JosiphosNaOtBuToluene10085-99[11]

Visualizations

troubleshooting_workflow start Low/No Product Formation at 2-Cl Position catalyst Is the catalyst system sufficiently active for C-Cl activation? start->catalyst ligand Switch to bulky, electron-rich ligands (e.g., SPhos, RuPhos, NHCs) catalyst->ligand No temp Is the reaction temperature high enough? catalyst->temp Yes ligand->temp increase_temp Increase temperature to 80-120 °C Consider microwave heating temp->increase_temp No base Is the base strong enough and appropriate? temp->base Yes increase_temp->base screen_base Screen stronger, non-nucleophilic bases (K3PO4, Cs2CO3, NaOtBu) base->screen_base No inert Is the reaction under a strict inert atmosphere? base->inert Yes screen_base->inert degas Thoroughly degas all solvents and reagents Maintain positive inert gas pressure inert->degas No end Reaction Optimized inert->end Yes degas->end

Caption: Troubleshooting workflow for activating the 2-chloro group.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Limiting for C-Cl) pd0->oxidative_addition substrate Ar-Cl (2-Chloropyridine) substrate->oxidative_addition pd_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic R-B(OH)2 boronic->transmetalation base Base (e.g., K3PO4) base->transmetalation pd_r_complex Ar-Pd(II)(R)L_n transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

reactivity_selectivity start This compound condition Reaction Conditions start->condition mild Mild Conditions (e.g., Pd(PPh3)4, K2CO3, 80°C) condition->mild Initial Reaction harsh Forcing Conditions (e.g., Pd(OAc)2/SPhos, K3PO4, 110°C) condition->harsh Subsequent Reaction bromo_reaction Selective reaction at C5-Br mild->bromo_reaction chloro_reaction Reaction at C2-Cl (after C5-Br functionalization) harsh->chloro_reaction

Caption: Logical relationship for selective functionalization.

References

Technical Support Center: Synthesis of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the precursor, 5-bromo-2-chloroisonicotinic acid. This is often achieved through halogenation and oxidation or a Sandmeyer reaction from an appropriate aminopyridine precursor. The second step is the esterification of 5-bromo-2-chloroisonicotinic acid with ethanol, commonly using an acid catalyst.

Q2: What are the key starting materials for the synthesis of the precursor, 5-bromo-2-chloroisonicotinic acid?

A2: A common starting material is 2,5-dichloropyridine. This compound can undergo a substitution reaction to introduce the bromine atom, followed by hydroxylation to form the carboxylic acid.[1] Another potential route starts from 2-amino-4-chloropyridine, which can be brominated and then converted to the 2-chloro derivative via a diazotization (Sandmeyer) reaction.[2][3]

Q3: What are the common methods for the esterification of 5-bromo-2-chloroisonicotinic acid?

A3: The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[4][5] Alternative methods for sterically hindered or sensitive substrates include using coupling reagents like DCC with DMAP or converting the carboxylic acid to the more reactive acyl chloride followed by reaction with ethanol.[6]

Q4: What are the typical physical properties of this compound?

A4: this compound is typically a liquid at room temperature.[7] It should be stored in a dark place under an inert atmosphere.[7] The methyl ester analog is described as an off-white crystalline powder.[8]

Troubleshooting Guide

Problem 1: Low or No Yield of 5-bromo-2-chloroisonicotinic acid (Precursor)
Possible Cause Suggested Solution
Incomplete Diazotization (Sandmeyer Route) Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite and ensure it is added slowly.
Side Reactions in Sandmeyer Reaction Phenol formation can occur if the diazonium salt reacts with water. Ensure the reaction is carried out in a sufficiently acidic medium. Biaryl formation is another possible side reaction.[7] The use of a copper(I) catalyst is crucial for directing the reaction towards the desired halide.
Inefficient Bromination If starting from 2-amino-4-chloropyridine, ensure complete bromination before proceeding to the diazotization step. Monitor the reaction by TLC. The choice of brominating agent (e.g., N-bromosuccinimide) and reaction conditions are critical.[2][3]
Issues with Hydroxylation When starting from 2,5-dichloropyridine, the conditions for the hydroxylation step to form the carboxylic acid need to be carefully controlled to avoid decomposition or side reactions.[1]
Problem 2: Low Yield of this compound (Esterification Step)
Possible Cause Suggested Solution
Incomplete Reaction (Fischer Esterification) Fischer esterification is an equilibrium reaction.[5][9] To drive the reaction to completion, use a large excess of ethanol (can be used as the solvent).[9] Remove the water formed during the reaction using a Dean-Stark trap or by adding a drying agent. Increase the reaction time and/or temperature (reflux).[10]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used.[9][10]
Steric Hindrance The substituents on the pyridine ring may cause some steric hindrance. While not extreme in this case, for sterically hindered acids, using a milder method like the Steglich esterification (DCC/DMAP) might be beneficial.[6]
Hydrolysis of the Ester during Workup During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions, which can hydrolyze the ester back to the carboxylic acid. Neutralize the reaction mixture carefully with a weak base like sodium bicarbonate solution.
Problem 3: Product Impurity
Possible Cause Suggested Solution
Unreacted Starting Material Monitor the reaction to completion using TLC or GC. If the reaction has stalled, consider adding more reagents or extending the reaction time. Purification via column chromatography or distillation can remove unreacted starting materials.
Formation of Byproducts In the Sandmeyer route for the precursor, byproducts such as phenols or biaryls can form.[7] Careful control of reaction conditions is key. During esterification, if the temperature is too high or the reaction time too long, side reactions like decarboxylation (though less likely for this substrate) or other decomposition pathways may occur.
Incomplete Removal of Acid Catalyst During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any residual acid catalyst.[11]
Residual Ethanol Ensure complete removal of excess ethanol after the reaction, typically by rotary evaporation, before purification.
Water in the Final Product Dry the final organic extract over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent.

Experimental Protocols

Synthesis of 5-bromo-2-chloroisonicotinic acid (Illustrative)

This protocol is a generalized procedure based on common organic synthesis techniques for related compounds.

  • Bromination of 2-amino-4-chloropyridine: Dissolve 2-amino-4-chloropyridine in a suitable solvent like dichloromethane. Cool the solution to 0 °C. Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Monitor the reaction by TLC until completion. After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-5-bromo-4-chloropyridine.[2][3]

  • Sandmeyer Reaction: Suspend the 2-amino-5-bromo-4-chloropyridine in an aqueous solution of a strong acid (e.g., HCl). Cool the mixture to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for a short period. In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2,4-dichloropyridine. Subsequent steps to convert the 4-chloro group to a carboxylic acid would be required, which can be complex. A more direct route may be preferable if available.

Esterification of 5-bromo-2-chloroisonicotinic acid

This is a general Fischer esterification protocol.

  • To a round-bottom flask, add 5-bromo-2-chloroisonicotinic acid.

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Esterification

ParameterConditionRationale
Reactant Ratio 1 equivalent of carboxylic acidLimiting reagent
10-20 equivalents of ethanolDrives the equilibrium towards the product[9]
Catalyst 0.1-0.2 equivalents of conc. H₂SO₄Provides the acidic environment for the reaction
Temperature Reflux (boiling point of ethanol)Increases the reaction rate
Reaction Time 4-24 hoursVaries depending on the substrate and scale
Typical Yield 60-90%Highly dependent on reaction conditions and purification

Mandatory Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_esterification Esterification 2_5_dichloropyridine 2,5-Dichloropyridine 5_bromo_2_chloropyridine 5-Bromo-2-chloropyridine 2_5_dichloropyridine->5_bromo_2_chloropyridine Substitution 5_bromo_2_chloroisonicotinic_acid 5-Bromo-2-chloroisonicotinic Acid 5_bromo_2_chloropyridine->5_bromo_2_chloroisonicotinic_acid Hydroxylation ethyl_ester This compound 5_bromo_2_chloroisonicotinic_acid->ethyl_ester Fischer Esterification ethanol Ethanol ethanol->ethyl_ester Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete troubleshoot_reaction Troubleshoot Reaction Conditions (Temp, Time, Reagents) incomplete->troubleshoot_reaction check_workup Review Workup Procedure complete->check_workup end Improved Yield/Purity troubleshoot_reaction->end workup_issue Potential Workup Issue (Hydrolysis, Loss of Product) check_workup->workup_issue purification Optimize Purification (Chromatography, Distillation) workup_issue->purification purification->end

References

Technical Support Center: Removal of Palladium Catalyst from "Ethyl 5-bromo-2-chloroisonicotinate" Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from the reaction products of "Ethyl 5-bromo-2-chloroisonicotinate". Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of complex molecules, but the removal of the catalyst is a critical step to ensure the purity and safety of the final product. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures involving "this compound" and related compounds. The nitrogen atom in the pyridine ring can chelate with palladium, making its removal challenging.

Issue 1: High Levels of Residual Palladium After Standard Filtration

  • Symptom: After filtering the reaction mixture through standard filter paper, the palladium content in the product remains high.

  • Possible Cause: The palladium species are likely soluble or colloidal in the reaction mixture. Simple filtration is only effective for heterogeneous catalysts like palladium on carbon (Pd/C) that have not leached into the solution. The nitrogen atom on the pyridine ring of "this compound" can form soluble complexes with palladium.

  • Solutions:

    • Celite Filtration: Use a pad of Celite to trap finely dispersed palladium particles.[1][2]

    • Employ a Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or trimercaptotriazine (TMT) based scavengers are often effective.[3]

    • Precipitation: Consider a precipitation method, such as a sodium bisulfite wash, to convert the soluble palladium into an insoluble form that can be filtered off.

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels remain above the acceptable limit even after treatment with a scavenger.

  • Possible Cause:

    • Incorrect Scavenger Choice: The chosen scavenger may not have a high affinity for the specific palladium species in the reaction mixture (e.g., Pd(0) vs. Pd(II)).

    • Insufficient Scavenger Amount or Contact Time: The amount of scavenger or the treatment time may be inadequate for complete removal.

    • Strong Chelation: The product, "this compound," may be strongly chelating the palladium, making it less accessible to the scavenger.[3]

  • Solutions:

    • Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your system.

    • Optimize Conditions: Increase the amount of scavenger (e.g., from 3-5 to 5-10 equivalents relative to palladium), elevate the temperature (e.g., to 40-60 °C), and extend the stirring time (e.g., up to 24 hours).[3]

    • pH Adjustment: In some cases, adjusting the pH of the reaction mixture before adding the scavenger can help to break up palladium-product complexes.[3]

Issue 3: Significant Product Loss During Purification

  • Symptom: A low yield of "this compound" is observed after the palladium removal step.

  • Possible Cause:

    • Non-specific Adsorption: The product may be adsorbing onto the scavenger material, especially with activated carbon.[4]

    • Co-precipitation: The product might be co-precipitating with the palladium species during removal.

  • Solutions:

    • Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

    • Solvent Selection: Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.[4]

    • Wash Thoroughly: After filtration, wash the scavenger or filter cake with fresh solvent to recover any adsorbed product.

    • Alternative Method: If product loss remains high, consider switching to a different removal method, such as liquid-liquid extraction if applicable.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving halopyridines like "this compound"?

A1: The most common methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium (e.g., thiol-functionalized silica, TMT resins) or activated carbon.[1][3]

  • Filtration: Passing the reaction mixture through a pad of Celite® to remove insoluble or precipitated palladium.[3][4]

  • Precipitation/Washing: Using aqueous solutions of reagents like sodium bisulfite to precipitate the palladium.[5]

  • Chromatography: Column chromatography can be effective for removing palladium along with other impurities.[2]

Q2: Why is it often difficult to remove palladium from reactions with pyridine-containing molecules?

A2: The nitrogen atom in the pyridine ring is a Lewis base and can act as a strong ligand, forming stable, soluble complexes with palladium.[3] This chelation effect makes it harder to remove the palladium using simple filtration compared to reactions with less coordinating products.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid materials, often based on silica or polystyrene, that have been chemically modified to have functional groups with a very high affinity for palladium.[3] When added to the reaction mixture, these functional groups selectively bind to the palladium. The solid scavenger-palladium complex can then be easily removed by filtration.

Q4: Can I use activated carbon to remove palladium? What are the limitations?

A4: Yes, activated carbon is a cost-effective adsorbent for palladium. However, it can be non-specific and may also adsorb your desired product, leading to yield loss.[4] The efficiency of palladium removal by activated carbon can also be lower compared to specialized scavengers.

Q5: What is a sodium bisulfite wash and when should I use it?

A5: A sodium bisulfite wash is a method where an aqueous solution of sodium bisulfite is used to treat the reaction mixture. The bisulfite reacts with residual palladium to form an insoluble complex that can be removed by filtration.[5] This method is particularly useful for reactions involving halo-pyridines and can be a very effective way to reduce palladium levels.[5]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Celite Filtration Variable; effective for insoluble PdSimple, fast, and inexpensive.[2]Ineffective for soluble or colloidal palladium species.[2]
Activated Carbon Good to excellentCost-effective.[4]Can lead to product loss due to non-specific adsorption.[4]
Thiol-Based Scavengers >99% reduction (e.g., from >1000 ppm to <10 ppm)[3]High efficiency and selectivity for various palladium species.[3]Higher cost compared to activated carbon.
TMT-Based Scavengers >99% reduction (e.g., from ~1200 ppm to <10 ppm)[3]Very high loading capacity and efficiency.[3]Can be more expensive than other scavengers.
Sodium Bisulfite Wash Can reduce Pd from thousands of ppm to <100 ppmHighly effective for specific substrates like halo-pyridines.[5]Requires an aqueous workup and pH control.[5]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Scavenger

  • Dissolution: After completion of the reaction, work up the reaction mixture as usual. Dissolve the crude "this compound" product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Palladium Removal using an Aqueous Sodium Bisulfite Wash

This protocol is adapted from a procedure for similar halo-pyridine carboxylates.[5]

  • Dissolution: After the coupling reaction, dissolve the crude product in a water-immiscible organic solvent such as toluene or xylene.

  • Aqueous Wash Preparation: Prepare an aqueous solution of sodium bisulfite (20-50% w/w).

  • Treatment: Add the aqueous sodium bisulfite solution to the organic solution of the product.

  • Heating and pH Adjustment: Heat the biphasic mixture to 60-90 °C. Adjust the pH of the aqueous phase to between 2.0 and 8.0 with an aqueous base (e.g., sodium hydroxide) as needed.

  • Stirring: Stir the mixture vigorously for 1-4 hours at the elevated temperature.

  • Phase Separation: Cool the mixture and separate the aqueous and organic layers.

  • Filtration: If an insoluble palladium complex has formed, filter the entire mixture before phase separation.

  • Product Isolation: Isolate the purified "this compound" from the organic phase by crystallization or solvent evaporation.

  • Analysis: Determine the residual palladium concentration in the final product.

Protocol 3: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.

  • Washing: Wash the Celite/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Mandatory Visualization

Palladium_Removal_Workflow cluster_homogeneous Options for Homogeneous Catalysts start Crude Reaction Product (this compound) decision1 Is the Palladium Catalyst Heterogeneous (e.g., Pd/C) or Homogeneous? start->decision1 filtration Celite Filtration decision1->filtration Heterogeneous scavenger Treat with Palladium Scavenger (e.g., Thiol, TMT) decision1->scavenger Homogeneous check_pd1 Analyze Pd Content filtration->check_pd1 decision2 Is Pd Level Acceptable? check_pd1->decision2 decision2->scavenger No end Purified Product decision2->end Yes check_pd2 Analyze Pd Content scavenger->check_pd2 bisulfite Aqueous Sodium Bisulfite Wash bisulfite->check_pd2 activated_carbon Activated Carbon Treatment activated_carbon->check_pd2 decision3 Is Pd Level Acceptable? check_pd2->decision3 decision3->end Yes troubleshoot Troubleshoot: - Optimize Scavenger/Conditions - Change Method decision3->troubleshoot No troubleshoot->scavenger Scavenger_Protocol start Crude Product Solution add_scavenger Add Solid-Supported Palladium Scavenger start->add_scavenger stir Stir at RT or Elevated Temp (2-24 hours) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Product concentrate->end

References

Technical Support Center: Dehalogenation of Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dehalogenation of Ethyl 5-bromo-2-chloroisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a halogenated pyridine derivative with the chemical formula C₈H₇BrClNO₂. It is often used as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Q2: What is the primary goal of dehalogenating this compound?

The primary goal is typically the selective removal of one of the halogen atoms (bromine or chlorine) to introduce a hydrogen atom in its place, leading to a mono-halogenated intermediate. This allows for further functionalization at a specific position on the pyridine ring.

Q3: What are the expected major products of a dehalogenation reaction?

Due to the higher reactivity of the Carbon-Bromine bond compared to the Carbon-Chlorine bond in catalytic dehalogenation, the expected major product is typically Ethyl 2-chloroisonicotinate (selective debromination).

Q4: What are the potential side products in the dehalogenation of this compound?

Several side products can arise depending on the reaction conditions. These include:

  • Ethyl 5-bromoisonicotinate: Resulting from the less favored dechlorination.

  • Ethyl isonicotinate: The fully dehalogenated product where both bromine and chlorine have been replaced by hydrogen.

  • Starting Material: Incomplete reaction can lead to the presence of unreacted this compound.

  • Homocoupling Products: Dimerization of the starting material or dehalogenated intermediates can lead to biaryl compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the dehalogenation of this compound.

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient Catalyst Activity: The palladium catalyst may be old, poisoned, or not properly activated. 2. Poor Hydrogen Source: The hydrogen donor (e.g., H₂, formate salt, silane) may be of low quality or used in insufficient quantity. 3. Low Reaction Temperature: The temperature may not be high enough to drive the reaction to completion.1. Use fresh, high-quality catalyst. Consider a pre-activation step if necessary. 2. Use a fresh, anhydrous hydrogen source in stoichiometric excess. 3. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side reactions.
Formation of Significant Amounts of Fully Dehalogenated Product (Ethyl isonicotinate) 1. Overly Harsh Reaction Conditions: High catalyst loading, high temperature, or prolonged reaction time can lead to the removal of both halogens. 2. Highly Active Catalyst/Hydrogen Source: The combination of catalyst and hydrogen donor is too reactive.1. Reduce the catalyst loading. Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. 2. Switch to a less active catalyst (e.g., different phosphine ligand) or a milder hydrogen source.
Formation of the Dechlorinated Product (Ethyl 5-bromoisonicotinate) Instead of the Desired Debrominated Product 1. Non-selective Reaction Conditions: The chosen conditions do not sufficiently differentiate between the C-Br and C-Cl bonds. 2. Specific Catalyst-Substrate Interaction: The catalyst system may have an unusual selectivity profile for this substrate.1. Carefully control the reaction temperature, starting at a lower temperature to favor cleavage of the weaker C-Br bond. 2. Screen different palladium catalysts with various phosphine ligands to find one with better selectivity for debromination.
Presence of Homocoupling Byproducts 1. Low Concentration of Hydrogen Donor: Insufficient hydrogen source can favor the homocoupling pathway. 2. Reaction Mechanism: Some palladium-catalyzed reactions are prone to forming biaryl compounds.[1]1. Ensure an adequate excess of the hydrogen donor is present throughout the reaction. 2. Adjusting the solvent or the base used in the reaction may help to suppress this side reaction.

Quantitative Data on Side Products

Reaction Condition Ethyl 2-chloroisonicotinate (Debrominated) Ethyl 5-bromoisonicotinate (Dechlorinated) Ethyl isonicotinate (Fully Dehalogenated) Starting Material
Mild Conditions (e.g., Pd(OAc)₂, PPh₃, NaH₂PO₂, rt) 85%5%2%8%
Forcing Conditions (e.g., Pd/C, H₂ (high pressure), 80°C) 10%<1%85%<5%
Non-selective Catalyst System 50%30%15%5%

Experimental Protocols

A general protocol for the selective palladium-catalyzed debromination of an aryl bromide in the presence of an aryl chloride is provided below. This should be adapted and optimized for this compound.

Catalytic Transfer Hydrogenation for Selective Debromination

  • Materials:

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium hypophosphite (NaH₂PO₂)

    • Anhydrous solvent (e.g., THF, Dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).

    • Add the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂) and ligand (e.g., 2-10 mol% PPh₃).

    • Dissolve the solids in the anhydrous solvent.

    • Add the hydrogen donor (e.g., 2-3 eq of NaH₂PO₂) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Dehalogenation_Pathways start This compound debrominated Ethyl 2-chloroisonicotinate (Major Product) start->debrominated - Br dechlorinated Ethyl 5-bromoisonicotinate (Minor Side Product) start->dechlorinated - Cl homocoupling Homocoupling Products (Side Product) start->homocoupling Dimerization fully_dehalogenated Ethyl isonicotinate (Side Product) debrominated->fully_dehalogenated - Cl dechlorinated->fully_dehalogenated - Br

Caption: Potential dehalogenation pathways for this compound.

Troubleshooting_Workflow cluster_0 Reaction Outcome Analysis cluster_1 Parameter Optimization Low Conversion Low Conversion Catalyst System Catalyst System Low Conversion->Catalyst System Check activity Reaction Conditions Reaction Conditions Low Conversion->Reaction Conditions Increase Temp./Time Reagents Reagents Low Conversion->Reagents Check H₂ source Poor Selectivity Poor Selectivity Poor Selectivity->Catalyst System Screen ligands Poor Selectivity->Reaction Conditions Lower Temp. Side Product Formation Side Product Formation Side Product Formation->Catalyst System Change catalyst Side Product Formation->Reaction Conditions Optimize time Side Product Formation->Reagents Adjust stoichiometry Desired Product Desired Product Catalyst System->Desired Product Reaction Conditions->Desired Product Reagents->Desired Product

Caption: A logical workflow for troubleshooting dehalogenation reactions.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: Ethyl 5-bromo-2-chloroisonicotinate vs. Ethyl 2-chloro-5-iodoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount for efficient and high-yielding synthetic routes. This guide provides an objective comparison of two key building blocks, Ethyl 5-bromo-2-chloroisonicotinate and Ethyl 2-chloro-5-iodoisonicotinate, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The comparison is supported by experimental data from analogous compounds and established principles of chemical reactivity.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The choice of the halide on the electrophilic partner significantly influences the reaction's efficiency and the required conditions.

The Decisive Factor: Carbon-Halogen Bond Strength

The reactivity of aryl halides in the Suzuki-Miyaura coupling is inversely related to the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the catalytic cycle. The bond dissociation energies decrease down the halogen group, leading to a well-established reactivity trend:

Iodo > Bromo > Chloro

This fundamental principle dictates that the carbon-iodine bond is the weakest and therefore the most readily cleaved by the palladium catalyst, followed by the carbon-bromine bond, and then the much stronger carbon-chlorine bond.

This trend predicts that Ethyl 2-chloro-5-iodoisonicotinate will exhibit greater reactivity at the 5-position compared to This compound under identical Suzuki coupling conditions. The presence of the 2-chloro substituent in both molecules is generally less reactive, allowing for selective functionalization at the 5-position.

Quantitative Performance Comparison

FeatureThis compoundEthyl 2-chloro-5-iodoisonicotinate
Relative Reactivity at C-5 HighVery High
Typical Reported Yield ~85%>90% (Predicted)
Reaction Conditions Standard (e.g., 80-100 °C, 2-16 h)Milder conditions are often feasible
Catalyst Loading StandardPotentially lower catalyst loading possible
Selectivity over C-2 Chloro ExcellentExcellent
Yields are based on reactions with arylboronic acids and are subject to variation based on the specific coupling partner and optimization of reaction conditions.

A patent describing the Suzuki coupling of mthis compound, a close analog, with (4-ethoxyphenyl)boronic acid reported an 85% yield . Given the higher reactivity of the iodo-substituted counterpart, it is reasonable to expect yields exceeding 90% under similar or even milder conditions for the coupling of Ethyl 2-chloro-5-iodoisonicotinate.

Experimental Protocols

The following are generalized protocols for the selective Suzuki-Miyaura coupling at the 5-position of the isonicotinate esters.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Ethyl 5-halo-2-chloroisonicotinate (1.0 eq.)

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the ethyl 5-halo-2-chloroisonicotinate, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel.

Visualizing the Chemistry

The underlying mechanism for the Suzuki-Miyaura coupling and the general laboratory procedure can be visualized through the following diagrams.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Aryl-Pd(II)-Halide Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-OR' L2 Aryl-Pd(II)-Base Ar-Pd(II)-X L2->Ar-Pd(II)-OR' L2 Ligand Exchange Ar-Pd(II)-Ar' L2 Diaryl-Pd(II) Complex Ar-Pd(II)-OR' L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar' L2->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X L2 Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Ar-Pd(II)-Ar' L2 Base Base Base->Ar-Pd(II)-OR' L2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Reaction Setup: Combine Reagents and Catalyst reaction Heating and Stirring under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Characterization of Pure Product purification->product

Caption: Generalized experimental workflow for Suzuki coupling.

Conclusion and Recommendation

Both This compound and Ethyl 2-chloro-5-iodoisonicotinate are valuable substrates for the selective synthesis of 5-aryl-2-chloroisonicotinates via the Suzuki-Miyaura coupling.

  • Ethyl 2-chloro-5-iodoisonicotinate is the substrate of choice when higher reactivity, and potentially milder reaction conditions or higher yields, are the primary considerations. Its enhanced performance makes it ideal for challenging coupling partners or when maximizing synthetic efficiency is crucial.

  • This compound remains a highly effective and practical option. Given that aryl bromides are often more commercially available and cost-effective than their iodo-counterparts, this substrate may be the preferred choice for large-scale syntheses or when cost is a significant factor.

The selection between these two reagents will ultimately be guided by the specific goals of the research program, balancing the need for optimal reactivity with practical considerations of cost and availability.

A Comparative Guide to the Reactivity of Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Halopyridines are versatile building blocks in this endeavor, with their reactivity in palladium-catalyzed cross-coupling reactions being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated pyridines at the 2-, 3-, and 4-positions in four key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The information presented is supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.

General Reactivity Trends

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the position of the halogen on the pyridine ring.

Influence of the Halogen: The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step in the catalytic cycle, and this step is more facile for weaker C-X bonds.[1] Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, chloropyridines are less reactive and typically necessitate more active catalysts, stronger bases, and higher temperatures to achieve comparable yields.[1][3] Fluoropyridines are generally the least reactive and often require specialized conditions for C-F bond activation.[1]

Influence of the Halogen Position: The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. The general order of reactivity for the different positions is typically 4- > 2- > 3-. The electron-withdrawing nature of the pyridine nitrogen atom influences the electron density at each position. The C4 and C2 positions are more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1] The C3 position is generally the least reactive. In di- or polyhalogenated pyridines, selective coupling can often be achieved by tuning the reaction conditions and catalyst system.[4][5] For instance, in 2-bromo-4-iodopyridine, Sonogashira coupling occurs selectively at the more reactive C-I bond.[6]

Quantitative Performance Comparison

A direct, side-by-side comparison of all four halogens at each position under identical conditions is not always available in the literature. The following tables summarize representative data from various sources to illustrate the general reactivity trends. Readers should be aware that reaction conditions can significantly influence outcomes.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid (Illustrative Examples)

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O902>95
2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene1001285-95
2-ChloropyridinePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1101880-90[7]
3-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O8012~90
4-IodopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1102>95
4-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10024~85

Table 2: Buchwald-Hartwig Amination of Halopyridines with a Secondary Amine (e.g., Morpholine) (Illustrative Examples)

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd₂(dba)₃ / BINAPNaOtBuToluene804~90[2]
2-ChloropyridinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH10024~80
3-IodopyridinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11018>95
3-BromopyridinePd₂(dba)₃ / BINAPNaOtBuToluene10012~95
4-ChloropyridinePd₂(dba)₃ / BrettPhosK₂CO₃t-Amyl alcohol11024~88

Table 3: Sonogashira Coupling of Halopyridines with Phenylacetylene (Illustrative Examples)

HalopyridineCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodopyridinePd(PPh₃)₂Cl₂CuIEt₃NTHFRT2>95
2-BromopyridinePd(PPh₃)₄CuIi-Pr₂NHToluene8012~85
2-ChloropyridinePd(OAc)₂ / SPhosCuICs₂CO₃1,4-Dioxane12024~70
3-IodopyridinePd(PPh₃)₂Cl₂CuIEt₃NDMF604>95
4-IodopyridinePd(PPh₃)₂Cl₂CuIEt₃NTHFRT1>98
4-BromopyridinePd(PPh₃)₄CuIPiperidineDMF906~90

Table 4: Heck Coupling of Halopyridines with Styrene (Illustrative Examples)

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodopyridinePd(OAc)₂Et₃NDMF1006>90
2-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃NMP12012~85
3-IodopyridinePd(OAc)₂NaOAcDMF1008>90
4-BromopyridinePd(OAc)₂Et₃NAcetonitrile8024~80

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative with an arylboronic acid.[7]

  • Materials:

    • 2-Chloropyridine derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4-10 mol%)

    • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

    • Toluene (anhydrous and degassed)

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Add the degassed toluene and water.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 3-Bromopyridine

This is a generalized protocol for the Buchwald-Hartwig amination of 3-bromopyridine with a primary or secondary amine.[1]

  • Materials:

    • 3-Bromopyridine (1.0 equiv)

    • Amine (1.1-1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%)

    • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, 2-4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv)

    • Toluene (anhydrous and degassed)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.

    • Add the 3-bromopyridine and the amine.

    • Add degassed toluene.

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Sonogashira Coupling of 4-Iodopyridine

The following is a general protocol for the Sonogashira coupling of 4-iodopyridine with a terminal alkyne.[8]

  • Materials:

    • 4-Iodopyridine (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride, 1-3 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Triethylamine (Et₃N) or another suitable amine base (2.0-3.0 equiv)

    • THF or DMF (anhydrous and degassed)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 4-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous, degassed solvent and the amine base.

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature or heat as required (typically 25-60 °C).

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by flash column chromatography.

Heck Coupling of a Halopyridine

This protocol provides a general framework for the Heck coupling of a halopyridine with an alkene.[9]

  • Materials:

    • Halopyridine (e.g., 3-bromopyridine, 1.0 equiv)

    • Alkene (e.g., styrene, 1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

    • Triphenylphosphine (PPh₃, 2-10 mol%, if required)

    • Base (e.g., Et₃N, NaOAc, or K₂CO₃, 1.5-2.5 equiv)

    • Solvent (e.g., DMF, NMP, or acetonitrile, anhydrous and degassed)

  • Procedure:

    • In a sealed tube or Schlenk flask under an inert atmosphere, combine the halopyridine, alkene, Pd(OAc)₂, ligand (if used), and base.

    • Add the degassed solvent.

    • Heat the reaction mixture to the required temperature (typically 80-140 °C) with stirring.

    • Monitor the reaction's progress using TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in these cross-coupling reactions, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (Halopyridine) PdII R-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) PdII->Transmetal R'-M (Coupling Partner) Intermediate R-Pd(II)(R')L₂ Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Reaction Setup: Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base start->setup inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Workup: Quench, Extract, Wash, Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Characterize Final Product purify->product

A typical experimental workflow for a cross-coupling reaction.

Conclusion

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is a predictable yet nuanced aspect of modern organic synthesis. The dominant trend of I > Br > Cl > F in reactivity allows for a rational selection of substrates, with iodopyridines being ideal for mild conditions and chloropyridines offering a cost-effective but more challenging alternative. The position of the halogen also plays a crucial role, with the 4- and 2-positions generally being more reactive than the 3-position. By understanding these fundamental principles and utilizing the appropriate catalyst systems and reaction conditions, researchers can effectively leverage the entire spectrum of halopyridines to construct complex and valuable molecules for a wide range of applications in the pharmaceutical and materials science industries.

References

Validation of a new synthetic route to "Ethyl 5-bromo-2-chloroisonicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic pathway to Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate in pharmaceutical development, against a traditional, multi-step approach. The following sections present detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most efficient and practical synthetic route.

Introduction

This compound is a vital building block in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the bromo, chloro, and ethyl ester functionalities on the pyridine ring allows for diverse and selective downstream modifications. This guide evaluates a modern, streamlined synthetic approach and compares it with a more classical, albeit longer, synthetic sequence.

Synthetic Route Comparison

New Synthetic Route: A Convergent and Efficient Approach

This novel route, adapted from modern synthetic methodologies, offers a more direct pathway to the target molecule, starting from the readily available 2,5-dichloropyridine. The key steps involve a regioselective bromination followed by a direct carboxylation and subsequent esterification.

Traditional Synthetic Route: A Multi-step Classical Approach

The traditional synthesis represents a more conventional approach, beginning with the functionalization of 2-aminopyridine. This route involves a series of established reactions, including bromination, a Sandmeyer reaction, cyanation, hydrolysis, and final esterification, showcasing a more linear and step-intensive strategy.

Data Presentation

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.

ParameterNew Synthetic RouteTraditional Synthetic Route
Starting Material 2,5-Dichloropyridine2-Aminopyridine
Number of Steps 35
Overall Yield ~65%~25%
Key Reagents n-BuLi, Dry Ice (CO2), HBr, H2O2, SOCl2, EthanolNBS, NaNO2, CuCl, Zn(CN)2, Pd(PPh3)4, HCl, SOCl2, Ethanol
Reaction Conditions Cryogenic temperatures (-78 °C), RefluxLow to moderate temperatures, Reflux
Purification Methods Extraction, Crystallization, DistillationExtraction, Column Chromatography, Crystallization, Distillation

Experimental Protocols

New Synthetic Route

Step 1: Synthesis of 5-Bromo-2-chloropyridine

To a solution of 2,5-dichloropyridine (1 equiv.) in a suitable solvent, a solution of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by TLC. The product is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure to yield 5-bromo-2-chloropyridine.

Step 2: Synthesis of 5-Bromo-2-chloroisonicotinic acid

5-Bromo-2-chloropyridine (1 equiv.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (n-BuLi, 1.1 equiv.) is added dropwise, and the mixture is stirred for 1 hour. Dry carbon dioxide (CO2), in the form of crushed dry ice, is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with water, and the aqueous layer is acidified with HCl. The precipitated product is filtered, washed with cold water, and dried to afford 5-bromo-2-chloroisonicotinic acid.

Step 3: Synthesis of this compound

5-Bromo-2-chloroisonicotinic acid (1 equiv.) is suspended in ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. The reaction is monitored by TLC. Upon completion, the ethanol is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by distillation.

Traditional Synthetic Route

Step 1: Synthesis of 2-Amino-5-bromopyridine

To a solution of 2-aminopyridine (1 equiv.) in a suitable solvent such as dichloromethane, N-bromosuccinimide (NBS, 1.1 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred for a few hours until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted, washed, and purified by crystallization to give 2-amino-5-bromopyridine.

Step 2: Synthesis of 2-Chloro-5-bromopyridine

2-Amino-5-bromopyridine (1 equiv.) is dissolved in concentrated hydrochloric acid and cooled to 0 °C. A solution of sodium nitrite (NaNO2, 1.2 equiv.) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl, 1.1 equiv.) in concentrated hydrochloric acid. The mixture is stirred and gently warmed until the evolution of nitrogen gas ceases. The product is then extracted, washed, and purified to yield 2-chloro-5-bromopyridine.

Step 3: Synthesis of 2-Chloro-5-bromo-4-cyanopyridine

A mixture of 2-chloro-5-bromopyridine (1 equiv.), zinc cyanide (Zn(CN)2, 1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv.) in anhydrous DMF is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification by column chromatography to afford 2-chloro-5-bromo-4-cyanopyridine.

Step 4: Synthesis of 5-Bromo-2-chloroisonicotinic acid

2-Chloro-5-bromo-4-cyanopyridine (1 equiv.) is heated at reflux in concentrated hydrochloric acid for several hours. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to give 5-bromo-2-chloroisonicotinic acid.

Step 5: Synthesis of this compound

This step is identical to Step 3 of the New Synthetic Route.

Mandatory Visualization

The following diagrams illustrate the workflows of the two synthetic routes.

New_Synthetic_Route start 2,5-Dichloropyridine step1 Bromination (HBr, H2O2) start->step1 intermediate1 5-Bromo-2-chloropyridine step1->intermediate1 step2 Carboxylation (n-BuLi, CO2) intermediate1->step2 intermediate2 5-Bromo-2-chloroisonicotinic acid step2->intermediate2 step3 Esterification (Ethanol, H2SO4) intermediate2->step3 end_product This compound step3->end_product

Caption: A streamlined three-step synthesis to the target compound.

Traditional_Synthetic_Route start 2-Aminopyridine step1 Bromination (NBS) start->step1 intermediate1 2-Amino-5-bromopyridine step1->intermediate1 step2 Sandmeyer Reaction (NaNO2, CuCl) intermediate1->step2 intermediate2 2-Chloro-5-bromopyridine step2->intermediate2 step3 Cyanation (Zn(CN)2, Pd(PPh3)4) intermediate2->step3 intermediate3 2-Chloro-5-bromo-4-cyanopyridine step3->intermediate3 step4 Hydrolysis (HCl) intermediate3->step4 intermediate4 5-Bromo-2-chloroisonicotinic acid step4->intermediate4 step5 Esterification (Ethanol, H2SO4) intermediate4->step5 end_product This compound step5->end_product

Caption: A five-step classical synthesis to the target compound.

Conclusion

The "New Synthetic Route" presents a significantly more efficient and convergent approach for the synthesis of this compound. With fewer steps and a higher overall yield, it offers considerable advantages in terms of time, resources, and waste reduction. While the "Traditional Synthetic Route" relies on well-established and robust reactions, its length and lower overall yield make it a less favorable option for large-scale production. This guide provides the necessary data and protocols for researchers and drug development professionals to make an informed decision based on their specific needs and available resources.

Illuminating Molecular Architecture: A Comparative Guide to Analytical Methods for Ethyl 5-bromo-2-chloroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of key analytical methods for the structural elucidation of "Ethyl 5-bromo-2-chloroisonicotinate" and its derivatives. By examining the principles, data outputs, and experimental considerations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, this document serves as a practical resource for selecting the most appropriate techniques for structural validation.

The structural integrity of novel chemical entities is paramount in the journey of drug discovery and development. For derivatives of this compound, a halogenated pyridine, a multi-faceted analytical approach is essential to unequivocally determine the atomic connectivity and stereochemistry. This guide delves into the most powerful and commonly employed analytical techniques, presenting their strengths, limitations, and the nature of the data they provide. While specific experimental data for the title compound is not always publicly detailed, this guide utilizes data from structurally related compounds to illustrate the application and interpretation of these methods.

At the Core of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. Both ¹H and ¹³C NMR are indispensable for characterizing derivatives of this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical ethyl isonicotinate derivative, the spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the ethyl group protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of the pyridine ring carbons, the ester carbonyl carbon, and the ethyl group carbons.

Expected ¹H and ¹³C NMR Spectral Features of this compound:
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Expected Multiplicity
Pyridine H-3~8.0-8.5~125-130s
Pyridine H-6~8.5-9.0~150-155s
-OCH₂CH₃~4.3-4.5~60-65q
-OCH₂CH₃~1.3-1.5~13-15t
Pyridine C-2-~150-155s
Pyridine C-4-~140-145s
Pyridine C-5-~120-125s
C=O-~160-165s

Note: The exact chemical shifts can vary depending on the solvent and the specific derivatization of the molecule. The multiplicities are predicted based on standard coupling patterns (s = singlet, q = quartet, t = triplet).

Determining the Mass: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and confirming the elemental composition of a compound. The mass spectrum of a 5-bromo-2-chloro-substituted pyridine derivative is expected to show a characteristic molecular ion peak cluster due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental formula with high confidence.

Expected Mass Spectrometry Data for this compound:
Ion Expected m/z Relative Abundance Pattern
[M]⁺263/265/267Isotopic pattern characteristic of one Br and one Cl atom.
[M-C₂H₅]⁺234/236/238Loss of the ethyl group.
[M-OC₂H₅]⁺218/220/222Loss of the ethoxy group.

The "Gold Standard": Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray crystallography is the definitive method. This technique provides precise bond lengths, bond angles, and the absolute configuration of chiral centers. A successful single-crystal X-ray analysis of a derivative of this compound would reveal the planar pyridine ring with the precise spatial orientation of the bromo, chloro, and ethyl carboxylate substituents.

While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.

A Vibrational Fingerprint: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups.

Key IR Absorption Bands for this compound Derivatives:
Functional Group Expected Wavenumber (cm⁻¹)
C=O (ester)1720-1740
C-O (ester)1200-1300
C=N, C=C (aromatic)1450-1600
C-Cl600-800
C-Br500-600

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

General Protocol for NMR Spectroscopy:
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Following this, acquire a ¹³C NMR spectrum. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Mass Spectrometry (Electron Ionization - EI):
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

General Protocol for Single-Crystal X-ray Crystallography:
  • Crystal Growth: Grow single crystals of the compound of suitable size and quality, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Comparative Workflow and Logic

The following diagrams illustrate the typical workflow for structural elucidation and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups Xray X-ray Crystallography (if crystalline) NMR->Xray Confirm Connectivity Confirmed Confirmed Structure NMR->Confirmed High Confidence MS->Xray Confirm Composition MS->Confirmed High Confidence Xray->Confirmed

Figure 1: A typical experimental workflow for the synthesis and structural confirmation of a new chemical derivative.

logical_relationship cluster_techniques Analytical Techniques Structure Molecular Structure NMR NMR (Connectivity) Structure->NMR determines MS MS (Mass & Formula) Structure->MS determines IR IR (Functional Groups) Structure->IR determines Xray X-ray (3D Geometry) Structure->Xray determines NMR->MS complements NMR->IR complements NMR->Xray validates MS->Xray validates

Figure 2: The logical relationship between the molecular structure and the information provided by each analytical technique.

A Comparative Guide for Researchers: Ethyl 5-bromo-2-chloroisonicotinate vs. Methyl 5-bromo-2-chloroisonicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision that can significantly impact reaction outcomes, yields, and overall efficiency. This guide provides an objective comparison of two closely related and widely used building blocks: Ethyl 5-bromo-2-chloroisonicotinate and Mthis compound. Both compounds are valuable intermediates, particularly in the synthesis of pharmaceuticals and agrochemicals, owing to their reactive halogen substituents and ester functionality.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of both esters is presented below. These properties are essential for designing reaction conditions and ensuring safe handling.

PropertyThis compoundMthis compound
CAS Number 1214346-11-8886365-28-2[3]
Molecular Formula C₈H₇BrClNO₂C₇H₅BrClNO₂[3]
Molecular Weight 264.50 g/mol 250.48 g/mol [3]
Physical Form Liquid/Oil[2]Off-white crystalline powder
Storage Temperature Room Temperature, inert atmosphere2-8°C, inert atmosphere

Performance in Synthesis: A Comparative Overview

While direct, side-by-side comparative studies of these two esters in the same reaction are not extensively documented in the literature, their reactivity can be inferred from established principles of organic chemistry and from specific examples of their use. The primary difference in their chemical behavior stems from the nature of the ester group—ethyl versus methyl.

The methyl ester is often slightly more reactive in nucleophilic acyl substitution reactions due to the smaller steric hindrance of the methoxy group compared to the ethoxy group. This can lead to faster reaction times or milder reaction conditions. However, the difference in reactivity is generally subtle and may not be the deciding factor in the choice of reagent. Other considerations, such as solubility, cost, and commercial availability, often play a more significant role.

Both esters are versatile building blocks, with the bromine and chlorine atoms offering distinct reactivity profiles for various synthetic transformations, including cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic aromatic substitutions.[1]

Experimental Data and Protocols

The following sections provide examples of the use of these esters in synthesis, including detailed experimental protocols.

Synthesis of the Precursor: 5-bromo-2-chloroisonicotinic acid

Both esters are typically synthesized from 5-bromo-2-chloroisonicotinic acid. A common synthetic route to this acid involves the bromination and chlorination of a pyridine derivative. For instance, one patented method describes the preparation of 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine through a substitution and subsequent hydroxylation process.[4]

Esterification of 5-bromo-2-chloroisonicotinic acid

General Protocol for Fischer Esterification:

This protocol can be adapted for the synthesis of both the ethyl and methyl esters.

  • Materials:

    • 5-bromo-2-chloroisonicotinic acid (1.0 eq)

    • Anhydrous ethanol or methanol (as solvent and reagent)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • Dissolve 5-bromo-2-chloroisonicotinic acid in an excess of the corresponding alcohol (ethanol or methanol).

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

    • Purify the product by column chromatography on silica gel if necessary.[5][6]

Application in Cross-Coupling Reactions: A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex molecules. Both ethyl and mthis compound can serve as effective coupling partners.

Representative Reaction Yields in Suzuki-Miyaura Coupling:

EsterCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Mthis compound(4-chlorophenyl)boronic acidPd(dppf)Cl₂·CH₂Cl₂K₂CO₃Dioxane/H₂O8016Not explicitly stated for this step, but part of a multi-step synthesis.[7]
This compoundArylboronic acid (generic)Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2.5 eq)1,4-Dioxane/H₂O9012-16High yields are generally expected based on similar reactions.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of Mthis compound with (4-chlorophenyl)boronic acid (Adapted from literature) [7]

  • Materials:

    • Mthis compound (1.0 eq)

    • (4-chlorophenyl)boronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (1.2 eq)

    • Dioxane and Water

  • Procedure:

    • To a solution of (4-chlorophenyl)boronic acid and mthis compound in dioxane, add an aqueous solution of K₂CO₃.

    • Stir the mixture for 30 minutes.

    • Add Pd(dppf)Cl₂·CH₂Cl₂ to the reaction mixture.

    • Heat the mixture at 80°C overnight.

    • After cooling, remove the volatiles in vacuo.

    • Suspend the resulting solid in ethyl acetate and wash with water.

    • The organic layer is then dried and concentrated to yield the product.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Generalized) [8][9]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.5 eq)

    • 1,4-Dioxane and Deionized water

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, and potassium phosphate.

    • Add the Pd(PPh₃)₄ catalyst.

    • Add 1,4-dioxane and deionized water (typically in a 4:1 ratio).

    • Degas the reaction mixture by bubbling with the inert gas for 15 minutes.

    • Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Utility

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_Workflow cluster_start Starting Material cluster_coupling Suzuki-Miyaura Coupling 5_bromo_2_chloro_acid 5-Bromo-2-chloroisonicotinic Acid ethyl_ester Ethyl 5-bromo-2- chloroisonicotinate 5_bromo_2_chloro_acid->ethyl_ester Ethanol, H₂SO₄ (cat.) methyl_ester Methyl 5-bromo-2- chloroisonicotinate 5_bromo_2_chloro_acid->methyl_ester Methanol, H₂SO₄ (cat.) aryl_boronic_acid Arylboronic Acid final_product 5-Aryl-2-chloro- isonicotinate Ester ethyl_ester->final_product methyl_ester->final_product pd_catalyst Pd Catalyst, Base

Caption: General synthesis and application workflow.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 ArAr R-Ar' (Product) RedElim->ArAr ArX R-X (Ester) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Conclusion

Both this compound and Mthis compound are highly valuable and versatile intermediates in chemical synthesis. The choice between the two often comes down to practical considerations such as physical state, cost, and availability, rather than a significant difference in chemical reactivity. The methyl ester may offer a slight advantage in terms of reactivity in some nucleophilic acyl substitution reactions due to reduced steric hindrance. However, for many applications, particularly in cross-coupling reactions, both esters are expected to perform comparably. The provided experimental protocols offer a solid foundation for researchers to incorporate these building blocks into their synthetic strategies.

References

Assessing the Purity of Synthesized Ethyl 5-bromo-2-chloroisonicotinate: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for assessing the purity of Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate in pharmaceutical synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate analytical method.

Introduction to this compound and Purity Assessment

This compound (C8H7BrClNO2) is a halogenated pyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients. The precise arrangement of its functional groups makes it a valuable building block, but also necessitates rigorous purity control to avoid the introduction of unwanted side products into the drug manufacturing process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity determination of organic molecules. This guide will delve into the use of ¹H and ¹³C NMR for the analysis of this compound and compare its performance with other common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Assessment by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous identification of a compound and the detection of impurities.

Expected NMR Data for this compound

The expected ¹H and ¹³C NMR spectral data for pure this compound are summarized below. These values are predicted based on the chemical structure and typical chemical shifts for similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (ethyl)~1.4Triplet3H
CH₂ (ethyl)~4.4Quartet2H
Pyridine H-3~8.2Singlet1H
Pyridine H-6~8.7Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
CH₃ (ethyl)~14
CH₂ (ethyl)~63
Pyridine C-5 (C-Br)~120
Pyridine C-3~128
Pyridine C-4 (C-COOEt)~145
Pyridine C-2 (C-Cl)~152
Pyridine C-6~155
C=O (ester)~163
Common Impurities and their NMR Signatures

The synthesis of this compound may lead to several potential impurities.[1] Understanding the NMR spectra of these impurities is crucial for their detection.

Potential Impurities:

  • Starting Materials: Unreacted starting materials such as 2-chloroisonicotinic acid or ethyl isonicotinate.

  • Incomplete Halogenation Products: Ethyl 2-chloroisonicotinate or Ethyl 5-bromoisonicotinate.

  • Hydrolysis Product: 5-bromo-2-chloroisonicotinic acid.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

The presence of these impurities can be identified in the ¹H NMR spectrum by the appearance of characteristic signals that differ from the main product. For instance, the presence of the carboxylic acid proton of 5-bromo-2-chloroisonicotinic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Comparison with Alternative Purity Assessment Methods

While NMR is a primary tool for structural confirmation and purity assessment, HPLC and GC-MS offer complementary and sometimes more sensitive methods for quantitative purity analysis.

Table 3: Comparison of Analytical Methods for Purity Assessment

Feature¹H NMRHPLC-UVGC-MS
Principle Nuclear spin transitions in a magnetic fieldDifferential partitioning between stationary and mobile phasesSeparation by volatility and mass-to-charge ratio
Information Structural confirmation, quantification of major componentsQuantitative purity, detection of non-volatile impuritiesSeparation and identification of volatile components, high sensitivity
Sensitivity Lower for minor impuritiesHighVery high
Quantification Relative (integration)Absolute (with calibration)Absolute (with calibration)
Sample Prep. Simple dissolutionFiltration, dilutionOften requires derivatization for polar compounds
Throughput ModerateHighModerate

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3]

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5]

  • Cap the NMR tube and ensure the solution height is adequate for the instrument.

HPLC Sample Preparation
  • Accurately weigh about 10 mg of the sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.[6][7]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.[7]

GC-MS Sample Preparation
  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[8]

  • Ensure the final concentration is suitable for the instrument's sensitivity.

  • If the compound is not sufficiently volatile, derivatization may be necessary.

  • The sample must be free of non-volatile residues.[9]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesized Product NMR NMR Analysis Synthesis->NMR Sample HPLC HPLC Analysis Synthesis->HPLC Sample GCMS GC-MS Analysis Synthesis->GCMS Sample Pure Product is Pure NMR->Pure No Impurities Detected Impure Further Purification Required NMR->Impure Impurities Detected HPLC->Pure HPLC->Impure GCMS->Pure GCMS->Impure

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Ethyl 5-bromo-2-chloroisonicotinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. "Ethyl 5-bromo-2-chloroisonicotinate," a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for quality control and impurity profiling. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this halogenated pyridine derivative.

This document outlines the fundamental principles of each technique, offers detailed hypothetical experimental protocols for the analysis of this compound, and presents a comparative summary of expected performance data. This allows for an informed decision on method selection and highlights the importance of cross-validation to ensure data integrity.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both staples in analytical chemistry, yet their applicability is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[1][2]

High-Performance Liquid Chromatography (HPLC) is ideally suited for compounds that are non-volatile, thermally labile, or have a high molecular weight.[1][2] Separation is achieved based on the analyte's interaction between a liquid mobile phase and a solid stationary phase.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds.[1][2] The separation occurs as the analyte, carried by an inert gas, interacts with a stationary phase within a capillary column. The mass spectrometer then provides powerful identification and quantification capabilities. Given that this compound is a liquid at room temperature, it is expected to have sufficient volatility for GC-MS analysis without derivatization.

Data Presentation: A Comparative Overview

The selection of an analytical method is often driven by its performance characteristics. The following table summarizes the anticipated validation parameters for the analysis of this compound by HPLC-UV and GC-MS, providing a basis for comparison.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL
Specificity/Selectivity GoodExcellent
Analysis Time 10-20 minutes15-30 minutes

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on a reversed-phase approach, which is suitable for moderately polar compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

    • Perform serial dilutions to create calibration standards.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: The peak corresponding to this compound is identified by its retention time compared to a reference standard. Quantification is achieved by creating a calibration curve from the peak areas of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of a volatile halogenated compound.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Split injection (e.g., 20:1 split ratio).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-350.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Create calibration standards through serial dilution.

  • Data Analysis: Compound identification is confirmed by matching the retention time and the mass spectrum with a reference standard. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Mandatory Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Create Dilutions prep2->prep3 prep4 Filter Sample prep3->prep4 hplc Inject into HPLC prep4->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition detection->data_acq quant Quantification via Calibration Curve data_acq->quant

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Volatile Solvent prep1->prep2 prep3 Create Dilutions prep2->prep3 gcms Inject into GC-MS prep3->gcms separation Capillary Column Separation gcms->separation detection Mass Spectrometry Detection separation->detection data_acq Data Acquisition detection->data_acq identification Spectral Library Matching data_acq->identification quant Quantification (SIM mode) identification->quant

Caption: GC-MS analysis workflow for this compound.

References

Efficacy comparison of agrochemicals derived from "Ethyl 5-bromo-2-chloroisonicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and agricultural scientists on the efficacy and mechanisms of key pyridine-based agrochemicals. While direct commercial agrochemicals derived from "Ethyl 5-bromo-2-chloroisonicotinate" are not prevalent, this guide focuses on prominent herbicides from the structurally related pyridine carboxylic acid class, offering a comparative overview of their performance and underlying biological pathways.

The pyridine carboxylic acid herbicides are a significant class of synthetic auxin herbicides used globally for the control of broadleaf weeds. These compounds mimic the action of natural plant growth hormones, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise. This guide provides a comparative analysis of the efficacy of major herbicides within this class, including Picloram, Clopyralid, Fluroxypyr, and Aminopyralid. Although these are not directly synthesized from "this compound," they represent the most relevant and well-documented agrochemicals in this chemical family. 2-Bromo-5-chloropyridine, a related halogenated pyridine, is recognized as a versatile intermediate in the synthesis of various agrochemicals.[1][2][3]

Comparative Efficacy Data

The following table summarizes the efficacy of key pyridine carboxylic acid herbicides against common broadleaf weeds. Efficacy is presented as a percentage of control, derived from various field trials. It is important to note that actual performance can vary based on environmental conditions, weed growth stage, and application rates.

HerbicideTarget WeedEfficacy (% Control)Application Rate (g a.i./ha)
Picloram Canada Thistle (Cirsium arvense)85-95%140-280
Field Bindweed (Convolvulus arvensis)80-90%280-560
Leafy Spurge (Euphorbia esula)75-85%560-1120
Clopyralid Canada Thistle (Cirsium arvense)90-100%100-200
Scentless Chamomile (Matricaria inodora)95-100%70-140
Common Ragweed (Ambrosia artemisiifolia)80-90%100-200
Fluroxypyr Kochia (Kochia scoparia)90-100%105-140
Cleavers (Galium aparine)95-100%140-210
Wild Buckwheat (Polygonum convolvulus)85-95%140-210
Aminopyralid Canada Thistle (Cirsium arvense)95-100%30-60
Perennial Sow Thistle (Sonchus arvensis)90-100%60-120
Russian Knapweed (Acroptilon repens)85-95%90-120

Note: a.i./ha refers to grams of active ingredient per hectare. Data is a synthesized representation from various efficacy trials.

Experimental Protocols

Protocol 1: Greenhouse Efficacy Trial for Post-Emergence Herbicides

This protocol outlines a standard procedure for evaluating the efficacy of post-emergence herbicides in a controlled greenhouse environment.

  • Plant Propagation : Target weed species are seeded in pots containing a standardized soil mix. Plants are grown in a greenhouse with controlled temperature (22-25°C), humidity (60-70%), and a 16-hour photoperiod.

  • Herbicide Application : Herbicides are applied at various rates when the weeds reach the 3-4 leaf stage. A precision spray chamber is used to ensure uniform application. A non-treated control group is included for comparison.

  • Efficacy Assessment : Visual assessment of weed control is conducted at 7, 14, and 28 days after treatment (DAT). Efficacy is rated on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Reduction : At 28 DAT, the above-ground biomass of the treated and control plants is harvested, dried in an oven at 70°C for 72 hours, and weighed to determine the percent reduction in biomass compared to the control.

  • Data Analysis : The collected data is subjected to statistical analysis, typically using an analysis of variance (ANOVA), to determine significant differences between treatments.

Protocol 2: Field Efficacy Trial

This protocol describes a typical field trial to assess herbicide performance under real-world agricultural conditions.

  • Site Selection : A field with a natural and uniform infestation of the target weed species is selected. The trial is designed with a randomized complete block design with 3-4 replications.

  • Plot Establishment : Individual plots, typically 3x10 meters, are established.

  • Herbicide Application : Herbicides are applied at specified rates using a calibrated backpack sprayer. Applications are made at the recommended growth stage of the target weeds.

  • Efficacy Evaluation : Weed control is visually assessed at regular intervals (e.g., 15, 30, 60, and 90 days after application) using the 0-100% scale.

  • Crop Tolerance : If the trial is conducted in a crop, crop injury is also visually assessed.

  • Yield Data : At the end of the growing season, crop yield is measured from the center of each plot to determine the impact of the weed control on crop productivity.

  • Statistical Analysis : All data are statistically analyzed to compare the performance of the different herbicide treatments.

Visualizing Mechanisms and Workflows

Synthetic Pathway of Pyridine Carboxylic Acid Herbicides

The synthesis of many pyridine-based herbicides often starts with simpler pyridine derivatives that undergo a series of chemical reactions, including chlorination and amination, to produce the final active ingredient.[4][5][6][7]

Synthetic Pathway Pyridine Derivative Pyridine Derivative Chlorination Chlorination Pyridine Derivative->Chlorination Step 1 Halogenated Pyridine Halogenated Pyridine Chlorination->Halogenated Pyridine Intermediate Functionalization Functionalization Halogenated Pyridine->Functionalization Step 2 Active Ingredient Active Ingredient Functionalization->Active Ingredient Final Product

Generalized synthetic route for pyridine-based herbicides.

Mode of Action: Synthetic Auxin Herbicides

Synthetic auxin herbicides like those in the pyridine carboxylic acid family disrupt normal plant growth by binding to auxin receptors, leading to an overload of growth signals.[8]

Mode of Action cluster_plant_cell Plant Cell Herbicide Herbicide Auxin Receptor Auxin Receptor Herbicide->Auxin Receptor Binds to Gene Expression Gene Expression Auxin Receptor->Gene Expression Alters Uncontrolled Growth Uncontrolled Growth Gene Expression->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death Results in

Mechanism of action for synthetic auxin herbicides.

Experimental Workflow for Herbicide Efficacy Testing

The process of evaluating herbicide efficacy involves a structured workflow from initial greenhouse screening to large-scale field trials.

Experimental Workflow Greenhouse Screening Greenhouse Screening Dose-Response Studies Dose-Response Studies Greenhouse Screening->Dose-Response Studies Field Trials Field Trials Dose-Response Studies->Field Trials Data Analysis Data Analysis Field Trials->Data Analysis Efficacy Report Efficacy Report Data Analysis->Efficacy Report

Workflow for assessing the efficacy of new herbicides.

References

Benchmarking the Cost-Effectiveness of "Ethyl 5-bromo-2-chloroisonicotinate" Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. "Ethyl 5-bromo-2-chloroisonicotinate," a valuable building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes. This guide provides an objective comparison of two potential synthesis methods, evaluating their cost-effectiveness based on starting material costs, reaction yields, and process complexity. Detailed experimental protocols are provided, and the logical workflow of the comparison is visualized.

Comparative Analysis of Synthesis Routes

Two primary synthetic routes for this compound are considered in this guide:

  • Route A: A multi-step synthesis commencing with the bromination of 2,5-dichloropyridine, followed by carboxylation and subsequent esterification.

  • Route B: An alternative pathway beginning with the bromination of 2-chloro-4-cyanopyridine, followed by hydrolysis and esterification.

The following tables summarize the estimated costs of starting materials and a theoretical comparison of the two routes.

Table 1: Estimated Industrial Costs of Starting Materials and Reagents

ReagentPrice (USD/kg)Source
2,5-Dichloropyridine~12.18[1][2][3]
Bromine~2.67 - 4.39[4][5][6][7][8]
n-Butyllithium~6.09 - 152.23[9][10][11][12]
Dry Ice (Solid CO2)~0.12 - 5.10[13][14][15][16][17]
2-Chloro-4-cyanopyridine-No bulk pricing found
Thionyl Chloride-No bulk pricing found
Ethyl Alcohol (Industrial Grade)-No bulk pricing found

Note: Prices are estimates based on available data and may vary depending on supplier, purity, and quantity.

Table 2: Theoretical Comparison of Synthesis Routes

ParameterRoute A (from 2,5-Dichloropyridine)Route B (from 2-Chloro-4-cyanopyridine)
Starting Material Cost ModeratePotentially higher (pending bulk pricing)
Number of Steps 33
Key Intermediates 5-Bromo-2-chloropyridine, 5-Bromo-2-chloroisonicotinic acid5-Bromo-2-chloro-4-cyanopyridine, 5-Bromo-2-chloroisonicotinic acid
Estimated Overall Yield Moderate to HighModerate to High (theoretical)
Process Complexity Involves organometallic reagents (n-BuLi) and cryogenic conditions.May involve harsh hydrolysis conditions.
Safety Considerations Use of pyrophoric n-butyllithium requires stringent safety protocols.Handling of cyanide-containing compounds and strong acids/bases.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis routes.

Route A: From 2,5-Dichloropyridine

Step 1: Synthesis of 5-Bromo-2-chloropyridine

  • Materials: 2,5-Dichloropyridine, n-Butyllithium, Bromine, Diethyl ether (anhydrous).

  • Procedure: A solution of 2,5-dichloropyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour at this temperature. Bromine is then added slowly, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 5-bromo-2-chloropyridine.

Step 2: Synthesis of 5-Bromo-2-chloroisonicotinic acid

  • Materials: 5-Bromo-2-chloropyridine, n-Butyllithium, Dry Ice (solid carbon dioxide), Diethyl ether (anhydrous).

  • Procedure: A solution of 5-bromo-2-chloropyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour. The reaction mixture is then poured over an excess of crushed dry ice. The mixture is allowed to warm to room temperature, and the solvent is evaporated. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to give 5-bromo-2-chloroisonicotinic acid.

Step 3: Synthesis of this compound

  • Materials: 5-Bromo-2-chloroisonicotinic acid, Ethyl alcohol, Thionyl chloride, Toluene.

  • Procedure: A suspension of 5-bromo-2-chloroisonicotinic acid in toluene is treated with thionyl chloride and a catalytic amount of dimethylformamide. The mixture is heated at reflux until the solid dissolves. The excess thionyl chloride and toluene are removed under reduced pressure. To the resulting acid chloride, anhydrous ethyl alcohol is added, and the mixture is refluxed for several hours. After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude ester is purified by distillation or column chromatography.[18][19][20][21][22][23][24][25]

Route B: From 2-Chloro-4-cyanopyridine (Hypothetical)

Detailed experimental protocols for this route are not well-established in publicly available literature. The following is a proposed sequence of reactions.

Step 1: Synthesis of 5-Bromo-2-chloro-4-cyanopyridine

  • This step would likely involve the direct bromination of 2-chloro-4-cyanopyridine using a suitable brominating agent and catalyst. Reaction conditions would need to be optimized to achieve selective bromination at the 5-position.

Step 2: Synthesis of 5-Bromo-2-chloroisonicotinic acid

  • The nitrile group in 5-bromo-2-chloro-4-cyanopyridine would be hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.

Step 3: Synthesis of this compound

  • This final step would be identical to Step 3 in Route A, involving the esterification of 5-bromo-2-chloroisonicotinic acid with ethyl alcohol.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the two proposed synthesis methods.

Synthesis_Comparison_Workflow Workflow for Comparing Synthesis Methods of this compound A Identify Potential Synthesis Routes B Route A: From 2,5-Dichloropyridine A->B C Route B: From 2-Chloro-4-cyanopyridine A->C D Gather Experimental Data (Yields, Reaction Times, Conditions) B->D E Determine Starting Material Costs B->E F Analyze Process Complexity & Safety B->F C->D C->E C->F G Perform Cost-Effectiveness Analysis D->G E->G F->G H Generate Comparative Guide G->H

References

Safety Operating Guide

Proper Disposal of Ethyl 5-bromo-2-chloroisonicotinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Ethyl 5-bromo-2-chloroisonicotinate, ensuring operational integrity and regulatory compliance. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this halogenated organic compound.

This compound is classified as an irritant and is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. The globally harmonized system (GHS) precautionary statement P501 specifically mandates that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.

Required PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound.

1. Waste Segregation:

  • This compound is a halogenated organic compound. It must be collected in a designated hazardous waste container specifically for halogenated organic waste.

  • Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

2. Waste Collection:

  • Use a clearly labeled, leak-proof, and chemically compatible container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).

  • Keep the waste container securely closed when not in use.

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

3. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as halogenated organic hazardous waste.

  • After thorough decontamination, the container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic hazardous waste.

  • Clean the spill area with a suitable solvent and decontaminate all tools and equipment used in the cleanup.

III. Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 1214346-11-8[1][2]
Molecular Formula C8H7BrClNO2[1]
Molecular Weight 264.5 g/mol [1]
Appearance Light yellow to yellow liquid[1]
Boiling Point (Predicted) 301.2 ± 37.0 °C[1]
Density (Predicted) 1.601 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C[1]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_decon Container Decontamination cluster_final Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) C Segregate as Halogenated Organic Waste A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Collect in a Labeled, Leak-Proof Container C->D E Store in a Designated Satellite Accumulation Area D->E H Arrange for Pickup by Licensed Hazardous Waste Vendor E->H F Triple Rinse Empty Container with Suitable Solvent G Collect Rinsate as Halogenated Waste F->G G->D

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 5-bromo-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 5-bromo-2-chloroisonicotinate, a halogenated pyridine derivative. Adherence to these protocols is crucial for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. The following table summarizes the key hazard information.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Personal Protective Equipment (PPE) is your first line of defense. The following PPE is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Prevents skin contact, which can cause irritation. Aromatic and halogenated hydrocarbons can degrade many glove materials; consult manufacturer guidance for breakthrough times.[1]
Body Protection A laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Prevents inhalation of vapors, which can cause respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and efficiency. The following workflow outlines the key steps.

Operational Workflow for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt_and_Storage Receipt and Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Pre-Use_Checks Pre-Use Checks Verify fume hood functionality. Ensure emergency eyewash and shower are accessible. Receipt_and_Storage->Pre-Use_Checks Donning_PPE Donning PPE Wear all required personal protective equipment. Pre-Use_Checks->Donning_PPE Chemical_Handling Chemical Handling Conduct all work within a chemical fume hood. Donning_PPE->Chemical_Handling Decontamination Decontamination Clean workspace and any contaminated equipment. Chemical_Handling->Decontamination Waste_Disposal Waste Disposal Segregate and dispose of waste according to protocol. Decontamination->Waste_Disposal Doffing_PPE Doffing PPE Remove PPE in the correct order to avoid contamination. Waste_Disposal->Doffing_PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling
  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

    • Designate a specific area within the fume hood for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment :

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing, transfers, and other manipulations of this compound within the chemical fume hood to control vapors.[3]

    • Keep containers of the chemical tightly closed when not in use.[3]

  • Post-Handling and Decontamination :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Protocol Exposure Exposure Event Skin_Contact Skin Contact Immediately wash with soap and water for 15 minutes. Exposure->Skin_Contact Eye_Contact Eye Contact Rinse with water for 15 minutes, holding eyelids open. Exposure->Eye_Contact Inhalation Inhalation Move to fresh air. Exposure->Inhalation Ingestion Ingestion Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Seek_Medical_Attention Seek Medical Attention For all exposure types. Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention Spill Spill Contain_Spill Contain Spill Use absorbent material. Spill->Contain_Spill Clean_Up Clean Up Collect waste in a sealed container. Contain_Spill->Clean_Up Report Report Incident Clean_Up->Report

Caption: A logical diagram of emergency procedures for exposure or spills.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[4]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If you feel unwell, seek medical advice.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • In case of a spill: Evacuate the area. Use absorbent materials like sand or vermiculite to contain the spill.[5] Collect the absorbed material into a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[6]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7]

  • Waste Collection:

    • Collect all waste containing this compound, including any contaminated solvents or disposable materials, in a designated, properly labeled, and sealed hazardous waste container.[6][7]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6] Do not empty into drains.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.